10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid
Beschreibung
Eigenschaften
IUPAC Name |
10-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,23D2,27D2,31D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-IVUFTWFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to 10-PAHSA-d31: Structure, Properties, and Application in Quantitative Bioanalysis
This technical guide provides a comprehensive overview of 10-PAHSA-d31, a deuterated internal standard crucial for the accurate quantification of the bioactive lipid 10-PAHSA. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical intricacies, analytical applications, and biological relevance of this essential tool in lipidomics and metabolic research.
Introduction: The Rise of PAHSAs as Bioactive Lipids
Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1][2] These molecules are esters formed from a fatty acid and a hydroxy fatty acid. The specific isomer, 10-PAHSA, is formed from the esterification of palmitic acid to the 10-hydroxy position of stearic acid.[3][4] PAHSAs are found in various mammalian tissues and their levels have been correlated with insulin sensitivity, making them promising therapeutic targets and biomarkers for metabolic diseases.[5][6]
The low endogenous abundance of these signaling lipids necessitates highly sensitive and accurate analytical methods for their quantification in biological matrices.[7] This is where isotopically labeled internal standards, such as 10-PAHSA-d31, become indispensable.
Section 1: Chemical Structure and Physicochemical Properties of 10-PAHSA-d31
10-PAHSA-d31 is a stable, isotopically labeled form of 10-PAHSA where 31 hydrogen atoms on the palmitic acid chain have been replaced with deuterium atoms.[4] This high level of deuteration provides a significant mass shift from the endogenous analyte, which is ideal for mass spectrometry-based quantification, ensuring minimal isotopic overlap and enhanced analytical accuracy.
The precise location of the deuterium atoms on the palmitoyl moiety is a critical aspect of its design as an internal standard. This ensures that the isotopic label is retained during ionization and fragmentation in the mass spectrometer and does not interfere with the fragmentation of the parent molecule, which is essential for accurate quantification.
Below is a visual representation of the chemical structure of 10-PAHSA-d31, highlighting the deuterated palmitoyl chain.
Caption: Chemical structure of 10-PAHSA-d31.
The physicochemical properties of 10-PAHSA-d31 are summarized in the table below. This information is critical for the proper handling, storage, and preparation of the internal standard solution.
| Property | Value | Source |
| Formal Name | 10-[(1-oxohexadecyl)oxy-d31]-octadecanoic acid | [4] |
| CAS Number | 2748489-85-0 | [8] |
| Molecular Formula | C₃₄H₃₅D₃₁O₄ | [4] |
| Formula Weight | 570.1 | [4] |
| Purity | >99% deuterated forms (d1-d31) | [4] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |
| Storage Temperature | -20°C | [8] |
| Shipping Temperature | -20°C | [8] |
Section 2: Application in Quantitative Analysis via LC-MS/MS
The primary application of 10-PAHSA-d31 is as an internal standard for the precise and accurate quantification of endogenous 10-PAHSA in complex biological matrices such as plasma, serum, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8] The co-extraction of the deuterated standard with the analyte of interest accounts for sample loss during preparation and variations in instrument response, thereby improving the reliability of the measurement.
Experimental Workflow for 10-PAHSA Quantification
The following diagram illustrates a typical workflow for the quantification of 10-PAHSA using 10-PAHSA-d31 as an internal standard.
Caption: Workflow for 10-PAHSA quantification using 10-PAHSA-d31.
Detailed Experimental Protocol
The following is a representative protocol for the extraction and quantification of 10-PAHSA from plasma.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a known concentration of 10-PAHSA-d31 in methanol (e.g., 1 µg/mL).
-
Vortex briefly to mix.
2. Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with another 1 mL of chloroform.
-
Combine the organic phases.
3. Sample Concentration:
-
Dry the combined organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 10-PAHSA from other isomers and lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
10-PAHSA: Monitor the transition of the precursor ion [M-H]⁻ to a specific product ion. For PAHSAs, a common transition is the loss of the palmitic acid moiety.[9]
-
10-PAHSA-d31: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be 31 Da heavier than that of 10-PAHSA.
-
-
5. Data Analysis:
-
Integrate the peak areas for both the endogenous 10-PAHSA and the 10-PAHSA-d31 internal standard.
-
Calculate the ratio of the peak area of 10-PAHSA to the peak area of 10-PAHSA-d31.
-
Quantify the concentration of 10-PAHSA in the sample by comparing this ratio to a standard curve prepared with known concentrations of non-labeled 10-PAHSA and a fixed concentration of 10-PAHSA-d31.
Section 3: Biological Significance of the Parent Compound, 10-PAHSA
While 10-PAHSA-d31 is primarily an analytical tool, its utility is derived from the biological importance of its non-deuterated counterpart, 10-PAHSA. At the concentrations used for internal standards, 10-PAHSA-d31 is not expected to exert any significant biological effects.
10-PAHSA, as a member of the PAHSA family, has been shown to have several beneficial metabolic effects:
-
Improved Glucose Homeostasis: PAHSAs have been demonstrated to improve glucose tolerance and enhance insulin secretion.[2]
-
Anti-inflammatory Effects: These lipids exhibit anti-inflammatory properties, which contribute to their positive metabolic effects.[1]
-
Stereospecificity: Research has indicated that the biological activity of PAHSAs can be stereospecific, with the R-enantiomer often being the more abundant and active form in vivo.[10]
The signaling pathways through which PAHSAs exert their effects are still under active investigation, but G-protein coupled receptors such as GPR40 have been implicated.[2] The general proposed mechanism involves the activation of these receptors, leading to downstream signaling cascades that modulate insulin sensitivity and inflammatory responses.
Caption: Proposed signaling pathway for 10-PAHSA.
Conclusion
10-PAHSA-d31 is an indispensable tool for researchers investigating the role of 10-PAHSA and other PAHSAs in health and disease. Its well-defined chemical structure, high isotopic purity, and physical properties make it an ideal internal standard for robust and reliable quantification using LC-MS/MS. The use of 10-PAHSA-d31 will continue to be critical in elucidating the precise biological functions of this important class of bioactive lipids and in the development of novel therapeutic strategies for metabolic disorders.
References
-
10-PAHSA-d31 | CAS 2748489-85-0 | Cayman Chemical | Biomol.de. [Link]
-
10-PAHSA-d31 - Labchem Catalog. [Link]
-
A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC. [Link]
-
A Faster Protocol for Endogenous FAHFA Measurements - PMC - NIH. [Link]
-
Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed. [Link]
-
The Measurement, Regulation, and Biological Activity of FAHFAs - PMC. [Link]
-
9-PAHSA-d31 - Labchem Catalog. [Link]
-
Experimental drug boosts levels of “good” fats - Salk Institute for Biological Studies. [Link]
-
Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 10-PAHSA-d31 | CAS 2748489-85-0 | Cayman Chemical | Biomol.de [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10-PAHSA-d31 - Labchem Catalog [www2.labchem.com.my]
- 9. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Biological Function of 10-PAHSA in Adipose Tissue: A Technical Guide
Executive Summary
10-PAHSA (Palmitic Acid-10-Hydroxy Stearic Acid) represents a distinct class of endogenous bioactive lipids known as FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids).[1] Unlike canonical free fatty acids that often induce lipotoxicity and insulin resistance, 10-PAHSA functions as an insulin-sensitizing lipokine. Its primary biological utility lies in its dual capacity to stimulate glucose uptake via non-canonical pathways and suppress adipose inflammation , thereby decoupling obesity from metabolic dysfunction.
This guide details the molecular mechanisms, receptor pharmacology, and validated experimental protocols for investigating 10-PAHSA in adipose tissue.
Molecular Architecture & Biosynthesis
Structural Characteristics
10-PAHSA is formed by an ester bond between the carboxyl group of palmitic acid (C16:0) and the hydroxyl group at the C-10 position of stearic acid (C18:0). This branching confers unique biophysical properties, allowing it to act as a signaling molecule rather than a mere energy substrate.
Endogenous Regulation (The ChREBP Axis)
In adipose tissue, 10-PAHSA synthesis is tightly regulated by ChREBP (Carbohydrate-Responsive Element-Binding Protein).
-
Mechanism: High glucose flux into adipocytes activates ChREBP, which upregulates de novo lipogenesis (DNL).
-
Causality: ChREBP variants in adipose tissue correlate with altered FAHFA levels. The synthesis is not random but enzymatically driven, likely involving specific acyltransferases that remain an active area of discovery.
Mechanistic Action: The GPR120 Signaling Axis[2]
The biological effects of 10-PAHSA in adipocytes are primarily mediated through GPR120 (also known as FFAR4), a G-protein coupled receptor. Unlike Omega-3 fatty acids which also bind GPR120, 10-PAHSA exhibits high potency and distinct downstream coupling.
Pathway A: Glucose Uptake (Acute)
10-PAHSA stimulates glucose transport in a manner distinct from, but additive to, insulin.
-
Ligand Binding: 10-PAHSA binds GPR120.
-
G-Protein Coupling: Activation of Gαq/11 .[2]
-
Secondary Messengers: Increases intracellular Calcium (
) and promotes ERK1/2 phosphorylation. -
Effector: This cascade triggers the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, facilitating glucose entry.
Pathway B: Anti-Inflammatory (Chronic)
In adipose-resident macrophages and adipocytes, 10-PAHSA exerts anti-inflammatory effects via GPR120, likely involving
Pathway C: Adipocyte Browning
Chronic exposure to 10-PAHSA promotes the "browning" of white adipose tissue (WAT).
-
Marker: Upregulation of UCP1 (Uncoupling Protein 1).
-
Significance: Enhances thermogenesis and energy expenditure.
Visualization: GPR120 Divergent Signaling
The following diagram illustrates the bifurcation of GPR120 signaling upon 10-PAHSA binding.
Figure 1: Divergent signaling pathways of 10-PAHSA via GPR120 leading to metabolic and immune regulation.
Metabolic Stability: The AIG1/ADTRP Hurdle
A critical consideration for experimental design and drug development is the rapid hydrolysis of 10-PAHSA.
-
The Enzymes: AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein) are threonine hydrolases identified as the primary degraders of FAHFAs.[3]
-
Implication: In ex vivo or lysate-based assays, endogenous AIG1 activity can deplete 10-PAHSA rapidly, leading to false negatives.
-
Inhibitors: The use of serine/threonine hydrolase inhibitors (e.g., AA-26-9 or specific AIG1 inhibitors like ABD-110207) is often necessary to preserve FAHFA levels during extraction or prolonged incubation.
Experimental Protocols
Protocol A: 2-Deoxyglucose (2-DOG) Uptake Assay
Objective: Quantify 10-PAHSA induced glucose uptake in 3T3-L1 adipocytes.
Reagents:
-
Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).
-
Krebs-Ringer Phosphate HEPES (KRPH) buffer (pH 7.4).
-
10-PAHSA (dissolved in DMSO; final vehicle <0.1%).
-
[³H]-2-Deoxyglucose (radioactive tracer) or fluorescent 2-NBDG.
-
Cytochalasin B (Non-specific GLUT inhibitor for background control).
Workflow:
-
Starvation: Wash adipocytes 2x with PBS. Incubate in serum-free DMEM (low glucose) for 3-5 hours to basalize signaling.
-
Equilibration: Wash cells 3x with warm KRPH buffer. Incubate in KRPH for 30 mins at 37°C.
-
Treatment: Add 10-PAHSA (Typical range: 10 - 20 µM ) or Insulin (100 nM, positive control) for 30-60 minutes.
-
Note: 10-PAHSA effects are often lower than maximal insulin but statistically significant (approx. 1.5 - 2.0 fold over basal).
-
-
Uptake: Add [³H]-2-DOG (0.5 µCi/mL) and non-radioactive 2-DOG (100 µM). Incubate for exactly 10 minutes .
-
Termination: Rapidly aspire media. Wash 3x with ice-cold PBS containing 10 mM glucose (to stop transport).
-
Lysis & Counting: Lyse cells in 0.1 N NaOH or 1% Triton X-100. Measure radioactivity via liquid scintillation counting.
-
Normalization: Normalize CPM to total protein concentration (BCA assay).
Protocol B: Targeted Lipidomics (Extraction & Detection)
Objective: Measure endogenous 10-PAHSA levels in adipose tissue.
Critical Step - Extraction:
-
Acidification: FAHFAs are lipids; however, acidification (pH < 4) improves recovery during organic extraction.
-
Method: Modified Bligh-Dyer or Folch extraction using Chloroform:Methanol.
-
Internal Standard: Spike samples with a deuterated standard (e.g., d4-10-PAHSA) before extraction to account for recovery losses.
MS Settings (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (FAHFAs ionize poorly in positive mode).
-
Transitions (MRM): Monitor the transition from the parent ion [M-H]⁻ to the fatty acid fragment.
-
Parent: m/z 537.5 (for 10-PAHSA).
-
Daughter: m/z 255.2 (Palmitate) or m/z 299.3 (Hydroxystearate).
-
Visualization: Experimental Workflow
Figure 2: Targeted lipidomics workflow for precise quantification of 10-PAHSA.
Summary of Biological Effects[2][4][5][6][7][8][9][10][11][12]
| Biological Output | Effect Direction | Mechanism/Mediator | Physiological Outcome |
| Glucose Uptake | Increase | GPR120 | Improved Insulin Sensitivity |
| Lipolysis | Decrease | GPR120 (Anti-lipolytic) | Reduced Free Fatty Acid flux |
| Inflammation | Decrease | GPR120 | Reduced Adipose Tissue Inflammation |
| GLP-1 Secretion | Increase | GPR120 / GPR40 (Enteroendocrine cells) | Enhanced Insulin Secretion (Systemic) |
| Differentiation | Increase | PPAR | Healthy Adipose Expansion (Browning) |
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4][5][6][7][8][9] Cell, 159(2), 318-332.[1][6] Link
-
Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[10] Nature Chemical Biology, 12(5), 367-372. Link
-
Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids.[4] Scientific Reports, 8, 15757. Link
-
Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis.[8][11] Cell Metabolism, 27(2), 419-427. Link
-
Kuda, O., et al. (2016).[12] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[6][13] Diabetes, 65(9), 2580-2590.[6] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PXD017539 - AIG1 and ADTRP are endogenous FAHFA hydrolases - OmicsDI [omicsdi.org]
- 4. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 13. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Levels of 10-PAHSA in Insulin Resistant Models: A Technical Guide
Executive Summary
10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) represents a specific regioisomer of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipid class. First identified in adipose-specific GLUT4 overexpressing mice (AG4OX), these lipids function as endogenous insulin sensitizers and anti-inflammatory mediators.[1]
In insulin-resistant (IR) models—including ob/ob mice, high-fat diet (HFD) induced obesity, and human Type 2 Diabetes (T2D)—the endogenous regulation of 10-PAHSA is perturbed. Unlike classical lipids that uniformly increase with adiposity, 10-PAHSA exhibits a distinct, tissue-specific downregulation in insulin-sensitive depots (subcutaneous adipose tissue) while showing paradoxical dynamics in visceral depots.
This guide synthesizes the kinetic regulation, endogenous quantification, and analytical methodologies required to study 10-PAHSA in metabolic disease models.
Part 1: Mechanistic Architecture
To interpret endogenous levels, one must understand the "source and sink" dynamics of FAHFA metabolism. The historical view of FAHFAs as purely de novo lipogenesis byproducts has evolved into a regulated enzymatic cycle.
Biosynthetic Origin
Recent chemical biology screens have identified ATGL (Adipose Triglyceride Lipase) as a primary biosynthetic enzyme. Contrary to its canonical role in lipolysis, ATGL catalyzes a transacylation reaction, transferring a fatty acid from a triglyceride (TG) donor to a hydroxy fatty acid (HFA) acceptor.
-
Substrate Availability: The rate-limiting step is often the availability of the HFA substrate (e.g., 10-hydroxy stearic acid), which is derived from oxidative stress pathways or dietary intake.
-
Regulation: ATGL-mediated synthesis is driven by elevated TG levels but paradoxically impaired in IR states where ATGL expression or activity may be compromised or outpaced by hydrolytic enzymes.
Metabolic Degradation
The rapid turnover of 10-PAHSA is governed by threonine hydrolases.
-
AIG1 (Androgen-Induced Gene 1) & ADTRP: These are the specific FAHFA hydrolases.[2][3] They cleave the ester bond, returning the lipid to its constituent fatty acid and hydroxy fatty acid.
-
Dysregulation in IR: In obesity, the activity of these hydrolases may be upregulated, contributing to the "FAHFA deficiency" observed in serum and subcutaneous fat.
Signaling Pathway
10-PAHSA acts as a lipid ligand for G-Protein Coupled Receptors (GPCRs), specifically GPR120 (FFAR4) . Activation triggers a G
:::dot
::: Figure 1: The FAHFA Lifecycle. ATGL drives synthesis via transacylation, while AIG1/ADTRP control degradation.[2][3][4][5][6][7] Bioactivity is mediated via GPR120.
Part 2: Endogenous Levels in Models
The concentration of 10-PAHSA is highly context-dependent. It is critical to distinguish between Subcutaneous (SQ) and Visceral/Perigonadal (PG/VAT) adipose depots, as their regulation diverges in obesity.
Murine Models (Wild Type vs. IR)
In healthy (Chow-fed) mice, 10-PAHSA is often the most abundant isomer in adipose tissue. In insulin-resistant models, a "depot-specific divergence" occurs.
| Tissue / Compartment | Lean / Chow Control | HFD / ob/ob (Insulin Resistant) | Trend in IR | Mechanism / Notes |
| Serum | ~0.5 - 2.0 nM | < 0.5 nM | ↓ Decreased | Systemic deficiency correlates with insulin resistance. |
| SQ Adipose (SAT) | ~150 - 300 pmol/g | ~50 - 100 pmol/g | ↓ Decreased | Loss of insulin-sensitizing signal in the primary metabolic buffer. |
| Visceral Adipose (PG) | ~80 - 120 pmol/g | ~150 - 250 pmol/g | ↑ Increased | Paradoxical increase observed in some HFD studies; likely due to massive substrate (TG) load driving ATGL-mediated synthesis despite IR. |
| Liver | ~20 - 40 pmol/g | ~10 - 20 pmol/g | ↓ Decreased | Reduced hepatic levels correlate with increased gluconeogenesis. |
Critical Insight: The reduction in serum and subcutaneous levels is the most consistent biomarker of insulin resistance. The increase in visceral fat (seen in HFD models) may represent a compensatory response or substrate overflow that fails to translate into systemic benefits due to compartmentalization.
Human Clinical Data
Data in humans is more variable due to dietary diversity and genetic heterogeneity.
-
Healthy Subjects: Serum total PAHSA levels range from 0.5 to 5 nM.
-
T2D / Insulin Resistant: Early pivotal studies (Yore et al.) reported a 40-50% reduction in serum and SQ adipose 10-PAHSA levels.
-
Controversy Note: Recent replication studies (e.g., Pflimlin et al., Kellerer et al.) have shown high variability, sometimes finding no significant difference in fasting levels between diabetic and non-diabetic cohorts. This suggests that 10-PAHSA may be a dynamic, acute-response lipid rather than a static biomarker, or that degradation during sample processing (ex vivo hydrolysis) masks differences.
Part 3: Methodological Framework (LC-MS/MS)
Accurate quantification of 10-PAHSA is challenging due to the presence of multiple regioisomers (e.g., 9-PAHSA, 12-PAHSA) that have identical molecular weights and similar fragmentation patterns.
Protocol: Targeted Lipidomics
Objective: Quantify endogenous 10-PAHSA with isomer resolution.
Step 1: Sample Preparation & Extraction
-
Tissue: Flash freeze in liquid nitrogen immediately. Crucial: Post-mortem hydrolysis by AIG1 is rapid.
-
Homogenization: Use ice-cold chloroform:methanol (2:1) containing antioxidants (BHT).
-
Internal Standard (ISTD): Spike with 13C4-10-PAHSA (isotope labeled on the fatty acid chain) before extraction to account for recovery loss.
Step 2: Solid Phase Extraction (SPE)
-
Enrichment is necessary to remove bulk triglycerides (TGs) which suppress ionization.
-
Cartridge: Silica or Strata-X.
-
Wash: Hexane (removes TGs).
-
Elution: Ethyl Acetate (elutes FAHFAs).
Step 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase:
-
A: Water/Acetonitrile (60:40) + 10mM Ammonium Acetate.
-
B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Acetate.
-
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Q1 (Precursor): m/z 537.5 [M-H]-
-
Q3 (Product): m/z 255.2 (Palmitate) and m/z 299.3 (Hydroxystearate).
-
Differentiation: 10-PAHSA must be chromatographically separated from 9-PAHSA. 10-PAHSA typically elutes slightly earlier than 9-PAHSA on high-resolution C18 columns.
-
:::dot
::: Figure 2: Analytical Workflow. Critical path for isolating low-abundance 10-PAHSA from lipid-rich matrices.
Part 4: Therapeutic Implications[3]
The reduction of 10-PAHSA in IR models suggests a therapeutic window for restoration.
-
Direct Administration: Oral gavage of 10-PAHSA in ob/ob mice has been shown to improve glucose tolerance (GTT) and insulin sensitivity (ITT) without affecting body weight.
-
Hydrolase Inhibition: Targeting AIG1/ADTRP with small molecule inhibitors (e.g., ABD-110207) effectively elevates endogenous FAHFA levels.[3][4] This represents a "drug-sparing" strategy to restore endogenous insulin sensitization.
-
Dietary Modulation: While direct dietary intake is low, precursors (hydroxy fatty acids) or modulation of lipogenesis (via ChREBP activation) can boost endogenous synthesis.
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3][7][8][9][10] Cell, 159(2), 318-332. Link
-
Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590. Link
-
Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[11] Nature Chemical Biology, 12(5), 367-372. Link
-
Patel, R., et al. (2022).[12] ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids.[7] Nature, 606, 968–975. Link
-
Pflimlin, E., et al. (2018). Acute and chronic administration of PAHSAs has no beneficial metabolic effects in mice. Cell Metabolism, 28(2), 213-214. Link
-
Brejchova, K., et al. (2020).[12] Synthesis and chiral separation of FAHFAs. Analytical Chemistry, 92(19), 13396-13404. Link
Sources
- 1. pnas.org [pnas.org]
- 2. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD017539 - AIG1 and ADTRP are endogenous FAHFA hydrolases - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]
- 11. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of 10-PAHSA in Serum via LC-MS/MS
This detailed Application Note and Protocol is designed for the quantification of 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) in serum. It addresses the specific challenges of FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) analysis: low endogenous abundance, regio-isomeric interference (particularly from 9-PAHSA), and background contamination.
Abstract & Biological Context
10-PAHSA is a bioactive lipid belonging to the FAHFA class, known to enhance insulin sensitivity and exhibit anti-inflammatory properties.[1][2][3][4] Unlike common lipids, FAHFAs exist in serum at low concentrations (nM range) and possess multiple regio-isomers (e.g., 9-PAHSA, 5-PAHSA) with identical molecular weights and fragmentation patterns. Accurate quantification requires a protocol that combines rigorous enrichment (SPE) with high-resolution chromatography to resolve 10-PAHSA from its isomers.
Pre-Analytical Considerations & Reagents
Internal Standards (Critical)
Because FAHFAs are prone to ionization suppression and extraction losses, an isotopically labeled internal standard (IS) is mandatory.
-
Recommended IS: 10-PAHSA-d9 or 13C4-9-PAHSA.
-
Preparation: Prepare a working solution of IS at 500 nM in Methanol. Add before any extraction step to account for recovery.
Sample Handling
-
Matrix: Serum or Plasma (EDTA).[5] Avoid heparin if possible, as it can sometimes interfere with lipid extraction efficiency.
-
Storage: -80°C. FAHFAs are stable, but repeated freeze-thaw cycles should be minimized to prevent hydrolysis of the ester bond.
Experimental Protocol
Phase 1: Lipid Extraction & Enrichment
Direct Liquid-Liquid Extraction (LLE) is often insufficient for serum due to ion suppression from abundant phospholipids. A dual-step method (LLE followed by SPE) is the Gold Standard .
Step-by-Step Workflow:
-
Thawing & Spiking:
-
Thaw 200 µL of serum on ice.
-
Add 10 µL of Internal Standard Working Solution. Vortex for 10 seconds.
-
-
Modified Bligh-Dyer Extraction:
-
Add 1.5 mL Methanol and 3.0 mL Chloroform .[6]
-
Add 1.3 mL PBS (Phosphate Buffered Saline).
-
Note: The ratio should be roughly 1:1:2 (PBS:MeOH:CHCl3).[7]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2,200 x g for 10 minutes at 4°C.
-
Collection: Carefully remove the bottom organic layer (Chloroform phase) containing lipids and transfer to a glass tube.
-
Drying: Dry the organic phase under a gentle stream of Nitrogen (N2) at 30°C.
-
-
Solid Phase Extraction (SPE) Enrichment:
-
Cartridge: Silica SPE Cartridge (e.g., Strata-Si-1, 100 mg).
-
Conditioning: Wash with 3 mL Ethyl Acetate, then equilibrate with 3 mL Hexane.
-
Loading: Reconstitute the dried lipid extract in 200 µL Chloroform and load onto the cartridge.
-
Wash (Critical): Elute neutral lipids (Triacylglycerols, Cholesterol Esters) with 2 mL of 95:5 Hexane:Ethyl Acetate . Discard this fraction.
-
Elution (Target): Elute FAHFAs with 2 mL of Ethyl Acetate . Collect this fraction.
-
-
Final Preparation:
-
Dry the Ethyl Acetate fraction under Nitrogen.
-
Reconstitute in 100 µL of Methanol .
-
Transfer to an autosampler vial with a glass insert.
-
Phase 2: LC-MS/MS Method Parameters[1]
Chromatographic Separation
The separation of 10-PAHSA from 9-PAHSA is the primary challenge. A standard C18 column often co-elutes them. A longer column or specialized core-shell technology is required.
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Phenomenex Luna C18(2), 3 µm, 150 x 2.0 mm (or 250 x 2.0 mm for maximum resolution).
-
Column Temp: 25°C (Lower temperature aids isomer separation).
Mobile Phases:
-
A: Water + 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide (NH4OH).[6]
-
B: 95:5 Acetonitrile:Water + 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide.
-
Note on pH: Basic pH (NH4OH) significantly enhances ionization of FAHFAs in negative mode compared to acidic conditions.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Start Gradient |
| 20.0 | 90 | Elution of FAHFAs |
| 25.0 | 90 | Wash |
| 25.1 | 50 | Re-equilibration |
| 35.0 | 50 | End |
Mass Spectrometry (MS/MS)[1][5][9][10][11][12]
-
Source: Electrospray Ionization (ESI) – Negative Mode .[7][12][13]
-
Spray Voltage: -3500 V.
-
Capillary Temp: 320°C.[14]
MRM Transitions:
10-PAHSA Precursor Ion: m/z 537.5
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 10-PAHSA | 537.5 | 255.2 | 28 | Quantifier (Palmitate) |
| 10-PAHSA | 537.5 | 299.3 | 24 | Qualifier (Hydroxy Stearate) |
| IS (d9) | 546.5 | 255.2 | 28 | Internal Standard |
Note: The transition 537.5 -> 255.2 is shared by all PAHSAs (9-, 10-, 5-, 12-). Therefore, retention time is the only distinguishing factor. 10-PAHSA typically elutes slightly after 9-PAHSA on a C18 column, but this must be confirmed with pure standards.
Visual Workflow & Logic
Caption: Optimized extraction workflow combining Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) to isolate 10-PAHSA from serum matrix.
Method Validation & Quality Control
System Suitability
Before running samples, inject a "System Suitability Standard" containing 9-PAHSA and 10-PAHSA (100 nM).
-
Requirement: Baseline resolution (R > 1.5) between 9-PAHSA and 10-PAHSA peaks.[9] If peaks merge, lower the LC flow rate or decrease the gradient slope.
Background Subtraction
SPE cartridges and solvents can contain trace levels of FAHFAs.
-
Protocol: Run three "Method Blanks" (PBS instead of serum) through the entire extraction.
-
Calculation: Subtract the average area of the blank peak from the sample peak before calculating concentration.
Linearity
Construct a calibration curve from 0.5 nM to 500 nM in a surrogate matrix (e.g., stripped serum or PBS/BSA).
-
Acceptance:
.
Expert Troubleshooting
| Issue | Probable Cause | Solution |
| High Background | Contaminated SPE cartridges or solvents. | Pre-wash SPE cartridges with 2 volumes of Ethyl Acetate before conditioning. Use LC-MS grade solvents only. |
| Poor Sensitivity | Acidic Mobile Phase used. | Ensure Mobile Phase contains NH4OH (Basic pH) . FAHFAs ionize poorly in acidic conditions. |
| Merged Isomers | Gradient too steep or column too short. | Use a 250mm column.[1] Flatten the gradient between 15-25 minutes. |
| Signal Suppression | Phospholipid carryover. | Ensure the SPE wash step (95:5 Hexane:EtOAc) is performed thoroughly to remove neutral lipids.[7] |
References
-
Yore, M. M., et al. (2014).[15] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][4] Cell, 159(2), 318-332.[3]
-
Kuda, O., et al. (2016).[7] A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1][2][4][6] Nature Protocols, 11, 1031-1043.
-
Brejchova, K., et al. (2020). FAHFAs Analysis in Biological Samples: A Review. Frontiers in Endocrinology.
-
Cayman Chemical. 10-PAHSA Product Information & Standards.
Sources
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 9. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
solid phase extraction (SPE) methods for FAHFA enrichment
Application Note & Protocol Guide
Topic: High-Efficiency Solid Phase Extraction (SPE) Methods for the Selective Enrichment of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Audience: Researchers, scientists, and drug development professionals engaged in lipidomics, metabolic disease research, and biomarker discovery.
Executive Summary
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties, making them significant targets in metabolic research and therapeutic development.[1][2][3] However, their analysis is notoriously challenging due to extremely low concentrations in complex biological matrices and the presence of numerous structural and positional isomers.[1][2][4] Effective enrichment is therefore not just beneficial, but essential for accurate quantification and downstream analysis. This guide provides a detailed exposition of Solid Phase Extraction (SPE) methodologies tailored for FAHFA enrichment, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure robust and reproducible results. We present field-proven protocols, comparative data, and expert insights to empower researchers to confidently isolate these critical lipid mediators.
The Analytical Imperative for FAHFA Enrichment
FAHFAs, such as Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs) and Oleic Acid Esters of Hydroxystearic Acid (OAHSAs), are structurally unique lipids whose levels are correlated with insulin sensitivity.[5] Their low abundance (e.g., 5–20 nmol/L total PAHSAs in human serum) places them well below the detection limits of direct analysis in crude lipid extracts, where they are masked by overwhelmingly abundant neutral lipids like triacylglycerols and cholesterol esters.[6]
Solid Phase Extraction (SPE) serves as the critical sample preparation step to selectively isolate FAHFAs, thereby concentrating the analytes and removing interfering matrix components that can cause ion suppression in mass spectrometry and impair chromatographic resolution.[6][7][8] A well-designed SPE protocol is the cornerstone of any reliable FAHFA quantification workflow.
Principles of SPE for Lipid Fractionation
SPE operates on the principle of partitioning analytes between a solid stationary phase (the sorbent) and a liquid mobile phase.[9] The choice of sorbent and solvents dictates the separation mechanism. For FAHFA enrichment, three primary SPE modes are relevant: Normal-Phase, Reverse-Phase, and Ion-Exchange.
-
Normal-Phase SPE: This is the most widely adopted method for FAHFA enrichment.[7][8] It utilizes a polar stationary phase (typically silica) and non-polar mobile phases.[10] FAHFAs, which are more polar than neutral storage lipids due to their free hydroxyl and carboxyl groups, are retained on the silica sorbent while less polar lipids like triacylglycerols and cholesterol esters are washed away with non-polar solvents. The FAHFAs are then eluted with a solvent of higher polarity.[8][10]
-
Reverse-Phase SPE: This method uses a non-polar stationary phase (e.g., C8 or C18-bonded silica) and polar mobile phases. While less common for initial enrichment from a total lipid extract, it can be used for sample cleanup, where FAHFAs are retained via hydrophobic interactions.[6]
-
Ion-Exchange SPE: This technique separates molecules based on their charge.[11][12] Since FAHFAs possess a carboxylic acid group, they are anionic at neutral or basic pH. Strong Anion Exchange (SAX) cartridges can effectively bind FAHFAs, allowing for the removal of neutral and cationic lipids.[6][11] Elution is achieved by changing the pH to neutralize the FAHFAs or by using a high-ionic-strength buffer.[12]
Overall Analytical Workflow
The enrichment of FAHFAs is a multi-step process that precedes final instrumental analysis. The logical flow ensures maximum purity and concentration of the target analytes.
Caption: General workflow for FAHFA analysis.
Detailed Application Protocols
The following protocols are grounded in established and optimized methodologies for robust FAHFA enrichment.
Protocol 1: High-Efficiency Normal-Phase SPE (Silica)
This protocol is the industry standard, optimized for high recovery of FAHFAs from total lipid extracts obtained via methods like Bligh-Dyer or Folch.[13][14][15] It effectively separates FAHFAs from non-polar lipids.[7][8]
Materials:
-
Strata SI-1 Silica SPE cartridges (500 mg, 3 mL) or equivalent
-
SPE vacuum or positive pressure manifold
-
Solvents: Hexane, Ethyl Acetate, Chloroform (all HPLC grade)
-
Nitrogen gas stream for drying
Methodology:
-
Cartridge Conditioning:
-
Wash the silica cartridge with 6 mL of ethyl acetate to remove potential contaminants.
-
Equilibrate the cartridge with 6 mL of hexane. Do not allow the sorbent bed to dry out between steps. Maintaining a small layer of solvent above the sorbent is critical to prevent phase collapse.[7]
-
-
Sample Loading:
-
Dry the total lipid extract under a gentle stream of nitrogen.
-
Reconstitute the extract in a minimal volume (e.g., 200 µL) of chloroform or hexane.[7]
-
Load the reconstituted sample onto the conditioned SPE cartridge. Allow it to flow slowly into the sorbent bed.
-
-
Wash (Elution of Neutral Lipids):
-
Add 6 mL of 95:5 (v/v) hexane:ethyl acetate to the cartridge.
-
This step is crucial for eluting interfering neutral lipids such as triacylglycerols and cholesterol esters, while the more polar FAHFAs remain bound to the silica.[7][8] Collect this fraction for other analyses if desired, but it should be discarded for FAHFA analysis.
-
-
Elution of FAHFAs:
-
Elute the FAHFA fraction with 4 mL of 100% ethyl acetate.[7]
-
Collect this eluate in a clean collection tube. This fraction contains the enriched FAHFAs.
-
-
Post-Elution Processing:
Expert Insight: The original gravity-fed SPE method can take nearly 4 hours. By using a positive pressure manifold (with nitrogen) to gently push solvents through the column, this entire enrichment process can be reduced to approximately one hour without compromising recovery or purity.[3][7]
Caption: Step-by-step Normal-Phase SPE workflow.
Protocol 2: Strong Anion Exchange (SAX) SPE
This protocol offers an alternative separation mechanism based on the acidity of the FAHFA carboxyl group. It is particularly useful for removing non-acidic, polar-interfering lipids.
Materials:
-
Strong Anion Exchange (SAX) SPE cartridges (e.g., quaternary amine sorbent)
-
SPE manifold
-
Solvents: Hexane, Dichloromethane, Methanol, Acetic Acid (all HPLC grade)
-
pH meter or pH strips
Methodology:
-
Cartridge Conditioning:
-
Wash the SAX cartridge sequentially with 3 mL of methanol, 3 mL of water, and finally 3 mL of hexane.
-
-
Sample Loading:
-
Dry the total lipid extract and reconstitute in a low-ionic-strength, non-polar solvent like hexane or dichloromethane.
-
Ensure the sample pH is adjusted to be at least 2 pH units above the pKa of the FAHFA's carboxylic acid group (~4.8), making it fully ionized (negatively charged).[12] A mobile phase pH of ~7-8 is typical.
-
Load the sample onto the cartridge. The anionic FAHFAs will bind to the positively charged quaternary amine sorbent.[11]
-
-
Wash:
-
Wash the cartridge with 3 mL of hexane to remove any remaining neutral lipids.
-
Wash with 3 mL of dichloromethane to remove other moderately polar, non-acidic lipids.
-
-
Elution of FAHFAs:
-
Elute the bound FAHFAs by neutralizing their charge. Apply 3-4 mL of a solvent containing a weak acid, such as 2% acetic acid or formic acid in diethyl ether or methanol.[17]
-
This protonates the carboxyl group, disrupting the ionic interaction with the sorbent and releasing the FAHFAs.
-
-
Post-Elution Processing:
-
Dry the collected fraction under nitrogen and reconstitute as described in Protocol 1 for LC-MS analysis.
-
Comparative Summary and Data
The choice of SPE method depends on the sample matrix, required purity, and available equipment. The following table provides a comparative overview.
| Parameter | Normal-Phase (Silica) | Strong Anion Exchange (SAX) | Reverse-Phase (C8/C18) |
| Retention Mechanism | Polar Interactions (H-bonding)[10] | Ion Exchange[12] | Non-polar (Hydrophobic) Interactions |
| Primary Application | Primary enrichment from total lipid extracts.[6] | Enrichment of acidic lipids; removal of non-acidic polar interferences.[6] | Desalting or cleanup of aqueous samples. |
| Wash Solvents | Non-polar (e.g., Hexane:Ethyl Acetate)[7] | Non-polar & moderately polar (e.g., Hexane, DCM) | Polar (e.g., Water, low % organic) |
| Elution Solvents | Polar (e.g., Ethyl Acetate, Methanol)[7] | Acidified organic solvent (e.g., 2% Acetic Acid in Ether)[17] | Non-polar organic (e.g., Acetonitrile, Methanol) |
| Advantages | Highly effective, widely published, robust for removing neutral lipids.[7][8] | High selectivity for acidic compounds. | Good for concentrating analytes from aqueous solutions. |
| Considerations | Cartridges can be a source of background signal (especially for PAHSAs).[7][16] | Requires careful pH control of sample load and elution steps.[12] | Less selective for FAHFAs versus other lipids in a total extract. |
Troubleshooting and Field-Proven Insights
-
Issue: High Background Signal in LC-MS Blanks.
-
Cause & Solution: Silica SPE cartridges themselves can be a significant source of contamination, particularly for PAHSAs.[7][16] It is imperative to pre-wash cartridges thoroughly, sometimes with a sequence like ethyl acetate followed by methanol, before conditioning.[16] Interestingly, OAHSAs often exhibit a much lower background signal, making them potentially more reliable markers for quantification in some studies.[7][18]
-
-
Issue: Low FAHFA Recovery.
-
Cause & Solution 1 (Phase Collapse): Never let the sorbent bed go dry during conditioning or loading. This can cause "channeling," where the solvent bypasses the sorbent, leading to poor interaction and analyte loss.[7]
-
Cause & Solution 2 (Improper Elution): Ensure the elution solvent is sufficiently polar (for Normal-Phase) or correctly acidified (for Ion-Exchange) to completely displace the FAHFAs from the sorbent. Using an insufficient volume of elution solvent will also lead to incomplete recovery.
-
-
Issue: Sample Overloading.
-
Cause & Solution: Every SPE cartridge has a finite binding capacity. Overloading it with too much total lipid will cause FAHFAs to break through during the loading or wash steps. If working with very high-lipid samples (e.g., adipose tissue), consider using a larger capacity cartridge or splitting the sample across multiple cartridges.
-
Conclusion
The successful analysis of FAHFAs is critically dependent on a meticulously executed solid-phase extraction protocol. While normal-phase SPE using silica cartridges remains the most established and robust method for enriching these low-abundance lipids from complex biological extracts, alternative methods like strong anion exchange offer valuable selectivity for specific applications. By understanding the chemical principles behind each step—from cartridge conditioning to analyte elution—and incorporating field-proven optimizations such as positive pressure application and rigorous cartridge washing, researchers can achieve the high-purity, concentrated samples necessary for accurate, sensitive, and reproducible FAHFA quantification.
References
- Agrawal, R., & Cifani, C. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC.
- Agrawal, R., & Cifani, C. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed.
- Lee, J., & Saghatelian, A. (2018). A Faster Protocol for Endogenous FAHFA Measurements. PMC.
- Agrawal, R., & Cifani, C. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
- Yore, M. M., et al. (2025). The Measurement, Regulation, and Biological Activity of FAHFAs. PMC.
- BenchChem. (2025). Application Notes and Protocols for the Extraction of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
- Pérez-Mendoza, M., et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.
- Yang, K., & Han, X. (2016). Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC.
- BenchChem. (2025). Technical Support Center: Refinement of FAHFA Extraction Methods. BenchChem.
- BenchChem. (2025).
- Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS.
- Lee, J., et al. (2018).
- Agrawal, R., & Cifani, C. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI.
- Suba, S., et al. (2020).
- BenchChem. (2025). Technical Support Center: Enhancing FAHFA Extraction Efficiency. BenchChem.
- Agrawal, R., & Cifani, C. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample. Semantic Scholar.
- Sigma-Aldrich. Solid Phase Extraction: Normal Phase Methodology. Sigma-Aldrich.
- Suba, S., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
- Majors, R. E. (2018). How It Works: Ion-Exchange SPE.
- Sigma-Aldrich. Solid Phase Extraction: Reversed-Phase Methodology. Sigma-Aldrich.
- Jenkins, K. J. (2005). Use of solid phase extraction in the biochemistry laboratory to separate different lipids.
Sources
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
- 11. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arabjchem.org [arabjchem.org]
- 15. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. aocs.org [aocs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Precision Quantification of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) Using Deuterated Internal Standards and Response Factor Calculation
For: Researchers, scientists, and drug development professionals engaged in lipidomics and metabolic disease research.
Introduction: The Significance of Accurate PAHSA Quantification
Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential. These bioactive lipids have demonstrated anti-diabetic and anti-inflammatory properties, making them promising biomarkers and therapeutic targets in metabolic diseases.[1][2] The accurate and precise quantification of PAHSA isomers, such as 5-PAHSA and 9-PAHSA, in biological matrices is paramount for elucidating their physiological roles and for the development of new therapeutic strategies. Given the isomeric nature of PAHSAs, which have identical chemical formulas but differ in the position of the ester group, robust analytical methods are required for their distinct quantification.[3]
This application note provides a comprehensive guide to a highly accurate and reproducible method for quantifying PAHSAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution using commercially available deuterated PAHSA standards. We will delve into the principles of response factor calculation and provide a detailed, step-by-step protocol for its application in your laboratory.
The Principle of Stable Isotope Dilution and Response Factors
Quantitative analysis by mass spectrometry can be influenced by several factors, including sample preparation efficiency, matrix effects, and instrument variability.[4] To correct for these potential sources of error, the use of a stable isotope-labeled internal standard is the gold standard.[5] Deuterated internal standards are ideal as they are chemically identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[5] However, their difference in mass allows for their distinct detection by the mass spectrometer.
The Response Factor (RF) is a crucial parameter in this context. It represents the ratio of the signal produced by an analyte to the quantity of the analyte that produces that signal.[6] In practice, we use the Relative Response Factor (RRF), which is the response factor of the analyte relative to the internal standard.[6] By calculating the RRF from a known concentration of the analyte and the deuterated internal standard, we can accurately determine the concentration of the analyte in unknown samples.
The formula for the Relative Response Factor is:
RRF = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS)
Where:
-
AreaAnalyte is the peak area of the native PAHSA.
-
ConcentrationAnalyte is the concentration of the native PAHSA standard.
-
AreaIS is the peak area of the deuterated PAHSA internal standard.
-
ConcentrationIS is the concentration of the deuterated PAHSA internal standard.
Once the RRF is established, the concentration of the analyte in a sample can be calculated using the following formula:
ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RRF)
Experimental Workflow Overview
The following diagram illustrates the general workflow for the quantitative analysis of PAHSAs using a deuterated internal standard.
Caption: Logical flow for response factor calculation.
Step-by-Step Calculation Protocol
-
Acquire Data: Analyze the prepared calibration standards using the optimized LC-MS/MS method.
-
Integrate Peaks: Integrate the peak areas for both the native PAHSA and the deuterated internal standard in each chromatogram.
-
Calculate the RRF for Each Calibration Level: Using the formula for RRF, calculate the value for each point in your calibration curve.
-
Assess Linearity and Consistency: The RRF values should be consistent across the calibration range. A low relative standard deviation (RSD) of the RRFs indicates good linearity.
-
Determine the Average RRF: Calculate the average RRF from all calibration points. This average RRF will be used for quantifying your unknown samples.
-
Analyze Unknown Samples: Inject your prepared biological samples and integrate the peak areas for the native PAHSA and the deuterated internal standard.
-
Quantify Endogenous PAHSA: Use the formula for analyte concentration to determine the amount of PAHSA in your samples.
Data Presentation
The data from the calibration curve analysis should be summarized in a clear and organized table.
| Calibration Level | Native PAHSA Conc. (ng/mL) | Deuterated IS Conc. (ng/mL) | Native PAHSA Peak Area | Deuterated IS Peak Area | Response Ratio (AreaAnalyte/AreaIS) | RRF |
| 1 | 1 | 100 | Value | Value | Value | Value |
| 2 | 5 | 100 | Value | Value | Value | Value |
| 3 | 10 | 100 | Value | Value | Value | Value |
| 4 | 50 | 100 | Value | Value | Value | Value |
| 5 | 100 | 100 | Value | Value | Value | Value |
| 6 | 250 | 100 | Value | Value | Value | Value |
| 7 | 500 | 100 | Value | Value | Value | Value |
| Average RRF | Value | |||||
| RSD of RRF (%) | Value |
Conclusion and Best Practices
The use of deuterated internal standards and the calculation of response factors provide a robust and reliable method for the accurate quantification of PAHSAs in complex biological matrices. This approach effectively mitigates variability introduced during sample handling and analysis, leading to high-quality, reproducible data.
Key Best Practices:
-
Internal Standard Addition: The deuterated internal standard should be added to the sample as early as possible in the workflow to account for any losses during sample preparation.
-
Method Validation: A full method validation should be performed to assess linearity, accuracy, precision, and limits of detection and quantification.
-
Isomer Separation: Ensure your chromatographic method provides adequate separation of PAHSA isomers to avoid inaccurate quantification.
-
Consistent Integration: Use a consistent method for peak integration across all samples and standards.
By implementing the protocols and principles outlined in this application note, researchers can achieve the high level of analytical rigor required for advancing our understanding of the important biological roles of PAHSAs.
References
-
Lee, J., Kuda, O., & Kahn, B. B. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 747–764. [Link]
-
Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Synonym.com. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Deuterated Phospholipids. Retrieved from [Link]
-
BGB Analytik. (n.d.). 5191-4509 | Deuterated PAH Internal Standards Mix. Retrieved from [Link]
-
CPAchem. (n.d.). Deuterated PAH Mixture - 7 components: 200ug/ml e.... Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). PAHSA. Retrieved from [Link]
-
Agilent. (n.d.). 5191-4509. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 12-PAHSA (C13 labeled). Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Perdeuterated Lipids. Retrieved from [Link]
-
Koek, M. M., van der Kloet, F. M., Kleemann, R., & van der Greef, J. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1248, 147–154. [Link]
-
Lin, J., Welti, D. H., Vera, F. A., Fay, L. B., & Blank, I. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes. Journal of Agricultural and Food Chemistry, 47(7), 2813–2821. [Link]
-
Avanti Polar Lipids. (n.d.). Neutral Lipids - Deuterated. Retrieved from [Link]
-
Wang, Y., Li, Y., Wang, X., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 759695. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318–332. [Link]
-
Wang, Y. M., et al. (2021). The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA. (B) ESI-MS spectrometry of 9-PAHSA. ResearchGate. Retrieved from [Link]
-
Ohta, H., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2411. [Link]
-
Wikipedia. (n.d.). Response factor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. citeab.com [citeab.com]
- 5. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
Application Note: Preparation and Quantification of 10-PAHSA Using Deuterated Internal Standards (10-PAHSA-d31) by LC-MS/MS
Part 1: Strategic Overview & Scientific Rationale
The Challenge of FAHFA Quantification
Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties [1]. Among these, 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a primary bioactive isomer.
Quantifying 10-PAHSA in biological matrices (plasma, adipose tissue) is technically demanding due to:
-
Isomeric Complexity: 10-PAHSA is isobaric with other regioisomers (e.g., 5-PAHSA, 9-PAHSA), requiring chromatographic resolution.
-
Low Abundance: Endogenous levels are often in the nanomolar range.
-
Ionization Suppression: Lipids suffer from significant matrix effects in Electrospray Ionization (ESI).
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
To achieve regulatory-grade accuracy, this protocol utilizes 10-PAHSA-d31 as a surrogate Internal Standard (IS).
-
Mechanism: The d31-isotopologue contains a fully deuterated palmitoyl chain. It co-elutes (or elutes very closely) with native 10-PAHSA and possesses identical ionization properties.
-
Correction: By spiking a constant amount of 10-PAHSA-d31 into all samples and standards, we normalize for extraction recovery loss and ionization suppression.
Part 2: Materials & Equipment[1][2]
Critical Reagents
| Reagent | Specification | Purpose |
| Native Standard | 10-PAHSA (Unlabeled), >98% Purity | Calibration Curve generation. |
| Internal Standard | 10-PAHSA-d31, >99% Deuterated | Normalization. |
| Surrogate Matrix | PBS + 0.1% Fatty Acid-Free BSA | Simulates plasma viscosity/binding without endogenous lipids. |
| Solvents | LC-MS Grade Methanol (MeOH), Chloroform (CHCl3), Water, Acetonitrile (ACN) | Extraction and Mobile Phases. |
| Additives | Ammonium Acetate (NH4OAc) | Mobile phase modifier for negative mode ESI.[1] |
Equipment
-
LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS).
-
Column: Reverse Phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 100mm, 1.7 µm).[2]
-
Vials: Glass only. FAHFAs adsorb significantly to polypropylene. Use silanized glass inserts.
Part 3: Standard Curve & Stock Preparation
Stock Solution Management
Warning: 10-PAHSA-d31 is often supplied in Methyl Acetate. This solvent is volatile.
-
Primary Stock (1 mg/mL): If supplied in solution, keep at -80°C. If powder, dissolve in Methyl Acetate or 1:1 CHCl3:MeOH.
-
Working IS Solution (200 nM):
-
Evaporate a small aliquot of Primary Stock under Nitrogen gas.
-
Reconstitute immediately in Methanol .
-
Why Methanol? It is compatible with the initial mobile phase and prevents micelle formation better than pure water.
-
Calibration Standards Preparation
We will construct a calibration curve for Native 10-PAHSA ranging from 0.5 nM to 1000 nM, with a constant spike of 10-PAHSA-d31 (e.g., 20 nM).
Step 1: Native Serial Dilution (in Methanol)
-
Std A: 10 µM Native 10-PAHSA
-
Std B: 1 µM (Dilute A 1:10)
-
Std C: 100 nM (Dilute B 1:10)
-
...continue to 1 nM.
Step 2: Matrix Matching Pipette the following into glass tubes:
| Standard Level | Native Conc. (Final) | Surrogate Matrix (PBS/BSA) | Native Working Std | IS Spiking Solution (200 nM) |
| Blank | 0 nM | 100 µL | 10 µL MeOH (Vehicle) | 10 µL |
| Std 1 | 1 nM | 100 µL | 10 µL of 10 nM | 10 µL |
| Std 2 | 5 nM | 100 µL | 10 µL of 50 nM | 10 µL |
| Std 3 | 10 nM | 100 µL | 10 µL of 100 nM | 10 µL |
| Std 4 | 50 nM | 100 µL | 10 µL of 500 nM | 10 µL |
| Std 5 | 100 nM | 100 µL | 10 µL of 1 µM | 10 µL |
| Std 6 | 500 nM | 100 µL | 10 µL of 5 µM | 10 µL |
| Std 7 | 1000 nM | 100 µL | 10 µL of 10 µM | 10 µL |
Note: The IS concentration in the final extract will be constant. The "Native Conc." listed above is the effective concentration in the biological sample volume.
Part 4: Extraction Protocol (Modified Bligh-Dyer)
This protocol is designed to extract neutral and slightly polar lipids while removing salts.
Figure 1: Liquid-Liquid Extraction workflow ensuring co-extraction of analyte and internal standard.
Detailed Steps:
-
Spiking: Add 10 µL of Working IS (10-PAHSA-d31) to all samples and standards. Vortex immediately.
-
Lysis/Extraction: Add 300 µL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30 seconds.
-
Phase Separation: Add 100 µL of water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Recovery: Carefully aspirate the lower organic layer (contains FAHFAs) into a clean glass vial.
-
Tip: Avoid the protein interface layer.
-
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 37°C. Do not over-dry (stop as soon as liquid disappears) to prevent oxidation.
-
Reconstitution: Dissolve residue in 100 µL of 50:50 Methanol:Water. Transfer to LC vials with glass inserts.
Part 5: LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)[2]
-
Mobile Phase A: Water + 0.02% Ammonium Acetate (pH ~7)
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Ammonium Acetate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Ramp to 99% B
-
8-10 min: Hold 99% B (Wash)
-
10.1 min: Re-equilibrate to 50% B
-
Mass Spectrometry Settings (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| 10-PAHSA (Native) | 537.5 [M-H]- | 255.2 (Palmitate) | 25 | 50 |
| 10-PAHSA-d31 (IS) | 569.5 [M-H]- | 286.4 (d31-Palmitate) | 25 | 50 |
Note on Transitions: The d31 label is on the palmitic acid chain.[3] Therefore, the precursor shifts by +31 Da (537 -> 569), and the specific fragment ion also shifts by +31 Da (255 -> 286).
Figure 2: MRM Transition logic. The Deuterium label tracks with the Palmitate fragment.
Part 6: Data Analysis & Validation
Calculation
-
Integrate the peak area for Native 10-PAHSA (
) and 10-PAHSA-d31 ( ). -
Calculate the Response Ratio (
): -
Plot
(y-axis) vs. Concentration (x-axis). -
Fit using Linear Regression with
or weighting to improve accuracy at the lower end of the curve.
Acceptance Criteria (QC)
-
Linearity:
. -
Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).
-
Retention Time: The IS and Native peaks should elute within ±0.05 min of each other. Note: Deuterated lipids may elute slightly earlier than native lipids due to the isotope effect on hydrophobic interaction.
Troubleshooting
-
Low Signal: Check ESI needle position. Ensure mobile phase pH is neutral/basic (Ammonium Acetate helps ionization in negative mode).
-
High Background: Use glass vials. Plasticizers from polypropylene tubes often suppress lipid signals.
-
Peak Tailing: FAHFAs can interact with free silanols on the column. Ensure the column is high-quality (e.g., BEH or HSS T3) and the mobile phase has adequate ionic strength.
References
-
Yore, M. M., et al. (2014).[4][5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][5][6] Cell, 159(2), 318-332.[4][5]
-
Cayman Chemical. (2023).[5][7] 10-PAHSA-d31 Product Information Sheet. Cayman Chemical Website.[3][5][7][8]
-
Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[4] Diabetes, 65(9), 2580-2590.
-
Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Biomolecules, 10(10), 1434.
Sources
- 1. escholarship.org [escholarship.org]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 10-PAHSA-d31 - Labchem Catalog [www2.labchem.com.my]
Application Note: Optimal Column Selection for the Chromatographic Separation of PAHSA Regioisomers
Abstract
This guide provides a detailed technical overview and actionable protocols for selecting the optimal chromatographic column to separate Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSA) regioisomers. PAHSAs are a class of bioactive lipids with significant therapeutic potential, but their structural similarity presents a considerable analytical challenge. This document explores the underlying principles of reversed-phase and chiral chromatography, compares the performance of various stationary phases, and offers step-by-step methods to empower researchers, scientists, and drug development professionals to achieve robust and reproducible separations.
Introduction: The Analytical Challenge of PAHSA Regioisomers
Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a novel class of endogenous lipids demonstrating potent anti-inflammatory and anti-diabetic properties.[1][2] These lipids consist of a palmitic acid molecule esterified to a hydroxystearic acid backbone. The specific position of this ester linkage defines the molecule as a particular regioisomer (e.g., 5-PAHSA, 9-PAHSA).[1][3]
The biological activity of PAHSAs can vary significantly between regioisomers, making their accurate, individual quantification critical for understanding their physiological roles and for developing them as therapeutic agents. However, their identical mass and subtle structural differences make them notoriously difficult to separate using standard chromatographic techniques.[1][2] Furthermore, the presence of stereoisomers (R- and S-enantiomers) at the hydroxylated carbon adds another layer of complexity to the analysis.[4] This application note details strategies and methodologies to overcome these challenges through judicious column selection and method optimization.
Column Selection Strategy: A Multi-Modal Approach
No single column can universally resolve all PAHSA isomers in every biological matrix. A successful strategy often involves screening across different column chemistries and sometimes employing orthogonal techniques. The primary modes of chromatography for this application are Reversed-Phase Liquid Chromatography (RPLC) and Chiral Chromatography. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, green alternative.[5][6]
Reversed-Phase Liquid Chromatography (RPLC)
RPLC separates molecules based on their hydrophobicity. While all PAHSA regioisomers have the same elemental composition, minor differences in their three-dimensional shape affect how they interact with the stationary phase.
-
C18 Columns: Traditional C18 columns are a common starting point for lipidomics but often fail to provide adequate resolution for PAHSA regioisomers.[1][7] While effective for general lipid profiling, the subtle structural differences between PAHSA isomers are often insufficient to yield baseline separation on standard C18 phases.
-
C30 Columns: The Gold Standard for Shape Selectivity: C30 stationary phases are specifically designed to provide high "shape selectivity," making them exceptionally well-suited for separating long-chain, hydrophobic structural isomers like PAHSAs.[8][9] The longer alkyl chains of the C30 phase allow for deeper penetration and more nuanced interaction with the analyte's shape, enhancing the separation of molecules with minor structural variations.[8][10][11] Several studies have demonstrated that C30 columns significantly outperform C18 columns for resolving lipid isomers.[9][10][12] C30 columns are particularly effective for analyzing lipids from complex matrices like adipose tissue.[13]
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity based on pi-pi interactions between the phenyl rings of the stationary phase and any areas of electron density in the analyte. While less common for PAHSAs, they can be a valuable tool in a screening workflow when C30 columns do not yield the desired separation.
Chiral Chromatography
Given that PAHSAs exist as R- and S-enantiomers, and biological systems often exhibit stereoselectivity, chiral separation is crucial for a complete understanding of their function.[4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are the most effective for this purpose.[14][15][16] These separations are critical for determining the enantiomeric excess in biological samples and for the quality control of synthetic standards.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, offering several advantages for isomer separations.[5][6][17] It combines the high efficiency of gas chromatography with the selectivity of liquid chromatography. SFC often provides orthogonal selectivity to RPLC and can achieve faster, more efficient separations with reduced solvent consumption, making it a "green" analytical technique.[5][18] It is particularly adept at both achiral and chiral separations of structurally similar molecules.[6][19]
Experimental Protocols & Methodologies
The following protocols provide robust starting points for developing a separation method. All methods should be coupled to a sensitive mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap) operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for sensitive and specific detection.[1] A common and sensitive MRM transition for PAHSAs is m/z 537 → 255.[1]
Protocol 1: High-Resolution Regioisomer Separation using a C30 Column
This method is the recommended starting point for resolving PAHSA regioisomers.
-
Objective: To achieve baseline or near-baseline separation of common PAHSA regioisomers (e.g., 5-, 9-, 12-, 13-PAHSA).
-
Column: Accucore C30 (or equivalent), 2.6 µm, 2.1 x 150 mm.[12]
-
Instrumentation: UPLC/UHPLC system coupled to a triple quadrupole or Q-Orbitrap Mass Spectrometer.
-
Mobile Phase A: Water:Acetonitrile (40:60) with 10 mM Ammonium Acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
Time (min) %B 0.0 30 2.0 30 15.0 70 18.0 99 20.0 99 20.1 30 | 25.0 | 30 |
-
Expected Outcome: Separation of major PAHSA regioisomers, allowing for individual quantification. The elution order is typically dependent on the ester position.
Protocol 2: Enantiomer Separation using a Chiral Column
This method is essential for determining the stereochemistry of PAHSAs.
-
Objective: To separate the R- and S-enantiomers of a specific PAHSA regioisomer.
-
Column: YMC Chiral Amylose-SA (or equivalent polysaccharide-based CSP), 5 µm, 4.6 x 250 mm.[12]
-
Instrumentation: HPLC/UPLC system with Mass Spectrometric detection.
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol (e.g., 98:2 v/v). Note: The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Expected Outcome: Two distinct peaks corresponding to the R- and S-enantiomers of the target PAHSA. This is critical for confirming the stereochemistry of biological PAHSAs, where the 5-PAHSA signal is predominantly the R configuration.[4]
Data Presentation and Performance Comparison
Effective column selection is guided by performance metrics. The table below summarizes the typical performance of different column types for PAHSA separations.
| Column Type | Stationary Phase | Primary Application | Advantages | Disadvantages | Typical Resolution (Rs) for 9/12-PAHSA |
| Reversed-Phase | Standard C18 | General Lipidomics | Widely available, robust | Poor resolution of regioisomers[1] | < 1.0 |
| Reversed-Phase | C30 | Regioisomer Separation | Excellent shape selectivity[8][9], high resolution | Longer run times, can be less robust than C18 | > 1.5 |
| Chiral | Polysaccharide (Amylose/Cellulose) | Enantiomer Separation | Resolves stereoisomers[4] | Requires normal-phase solvents, not for regioisomers | N/A for regioisomers |
| SFC | Various (e.g., Diol, Chiral) | Orthogonal Screening, Chiral | Fast separations, green chemistry, unique selectivity[5] | Requires specialized instrumentation | Variable, often > 1.2 |
Workflow and Decision Making
Choosing the right column depends on the analytical goal. The following diagrams illustrate a typical experimental workflow and a decision-making process for column selection.
Caption: General workflow for PAHSA analysis.
Caption: Decision tree for PAHSA column selection.
Conclusion
The successful separation of PAHSA regioisomers is a critical and achievable goal that hinges on the selection of an appropriate chromatographic column. While standard C18 columns are generally insufficient, C30 columns provide the necessary shape selectivity for robust regioisomer resolution and should be the primary choice for reversed-phase methods. For a complete structural elucidation, polysaccharide-based chiral columns are required to resolve the R- and S-enantiomers. By implementing the strategies and protocols outlined in this guide, researchers can develop reliable and sensitive methods to accurately quantify these promising bioactive lipids, advancing our understanding of their role in health and disease.
References
-
Kuda, O., Brezinova, M., et al. (2018). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 13(3), 489–504. Retrieved from [Link]
-
Kuda, O., Brezinova, M., et al. (2017). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(12), 1533-1540. Retrieved from [Link]
-
Lísa, M., & Holčapek, M. (2019). Looking into Lipids. LCGC International, 32(4). Retrieved from [Link]
-
Palůchová, V., Kuda, O., et al. (2020). Lipidomic analysis of PAHSAs. A: PAHSA standards (as labeled) were... ResearchGate. Retrieved from [Link]
-
Perona, J. S., & Ruiz-Gutierrez, V. (2011). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Journal of Separation Science, 34(9), 999-1003. Retrieved from [Link]
-
Rainville, P. D., et al. (2014). Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. Journal of Lipid Research, 55(5), 965-973. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Retrieved from [Link]
-
Total Lipidome. (2017). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. Analytica Chimica Acta, 972, 53-61. Retrieved from [Link]
-
Tyteca, E., & Périat, A. (2013). Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure. Journal of Chromatography A, 1317, 185-194. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
-
Waters. (n.d.). What is a good Reversed-Phase LC column choice for the analysis of lipids and/or lipidomics studies? Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
Research Journal of Science and Technology. (n.d.). Recent Advances in Supercritical Fluid Chromatography. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
Sources
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 7. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. eijppr.com [eijppr.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. rjstonline.com [rjstonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: High-Resolution LC-MS/MS Analysis of PAHSA Regioisomers
Topic: Resolving 10-PAHSA from 9-PAHSA Isomers in LC-MS Role: Senior Application Scientist Last Updated: October 26, 2023
The Scientific Challenge: Why This Separation Fails
The "Isobaric Trap": 9-PAHSA and 10-PAHSA are regioisomers formed by the esterification of palmitic acid (PA) to hydroxystearic acid (HSA). They share:
-
Identical Precursor Mass: m/z 537.5 [M-H]⁻
-
Identical Product Ions: m/z 255.2 (Palmitate) and m/z 299.3 (Hydroxystearate - water loss).
-
Near-Identical Hydrophobicity: The shift of the ester bond by a single carbon (C9 vs. C10) creates a negligible difference in interaction with standard C18 stationary phases under rapid gradient conditions.
The Consequence: In standard lipidomics workflows (e.g., 15-minute gradients), these isomers co-elute as a single peak. Quantifying them together masks their distinct biological functions—9-PAHSA is a potent anti-inflammatory and insulin-sensitizing lipid, while 10-PAHSA often shows lower biological activity in specific assays.
Experimental Workflow & Decision Matrix
The following decision tree outlines the method development logic required to separate these isomers.
Caption: Figure 1. Logic flow for optimizing PAHSA regioisomer separation. Note the critical dependence on isocratic elution steps.
The "Golden Standard" Protocol
Based on methodologies established by the Saghatelian and Kahn labs.
To resolve 9- from 10-PAHSA, you must abandon rapid gradients in favor of isocratic elution or extremely shallow gradients.
A. Chromatographic Conditions (LC)
| Parameter | Specification | Causality / Scientific Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | The 1.7 µm particle size provides the theoretical plate count necessary to resolve structural isomers.[1] BEH particles resist the high pH used in the mobile phase. |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.03% NH₄OH | pH Control: The inclusion of Ammonium Hydroxide (NH₄OH) raises pH, ensuring PAHSAs are fully ionized (negative mode) while maintaining peak shape. |
| Mobile Phase B | 95:5 Methanol:Water + 5 mM Ammonium Acetate + 0.03% NH₄OH | Methanol is preferred over Acetonitrile for this specific separation as it provides better selectivity for the methylene selectivity between the 9- and 10- positions. |
| Flow Rate | 0.200 mL/min | Lower flow rates enhance interaction time with the stationary phase, crucial for isomer resolution. |
| Column Temp | 25°C - 30°C | Lower temperatures typically improve resolution of structural isomers by reducing diffusion, though they increase backpressure. |
B. The Gradient (Isocratic Focus)
Note: This method is significantly longer than standard profiling methods.
-
0.0 - 2.0 min: 50% B (Load/Desalt)
-
2.0 - 22.0 min: Isocratic Hold at ~93% B (Optimization required: Test 90%, 92%, 93%)
-
22.0 - 25.0 min: Ramp to 100% B (Wash)
-
25.0 - 30.0 min: Re-equilibrate to 50% B
Critical Note: The exact %B for the isocratic hold depends on your specific system's dwell volume and mixing behavior. You must run standards of 9-PAHSA and 10-PAHSA individually to find the "sweet spot" (usually between 90-94% Methanol).
C. Mass Spectrometry (MS/MS) Parameters
Ionization: Electrospray Ionization (ESI) – Negative Mode.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell Time (ms) |
| PAHSA (All Isomers) | 537.5 | 255.2 | 22 - 26 | 50 |
| 13C-PAHSA (ISTD) | 541.5 | 255.2 | 22 - 26 | 50 |
Troubleshooting Guide & FAQs
Q1: I see a single broad peak for my 9/10-PAHSA mix. How do I separate them?
Diagnosis: Your gradient slope is too steep, or your organic composition is too high, causing both isomers to elute in the void or dead volume of the separation window. The Fix:
-
Switch to Isocratic: Do not ramp from 50% to 100%. Jump to 90% B and hold for 20 minutes.
-
Titrate the Solvent: If they co-elute at 93% B, try 91% B. A 1-2% change in Methanol concentration can shift retention times by minutes in isocratic modes.
-
Elution Order Verification: On a BEH C18 column with Methanol/Water, 10-PAHSA typically elutes before 9-PAHSA . However, you must inject individual standards to confirm this on your specific setup.
Q2: My sensitivity is dropping over time. Is the column fouling?
Diagnosis: PAHSAs are lipids; they are "sticky." Isocratic methods often fail to wash the column adequately between runs. The Fix:
-
Ensure the "Wash" phase (Step 3 in the gradient above) goes to 100% B (or even a stronger solvent like Isopropanol/Acetone if using a switching valve) for at least 3-5 minutes after the isomers elute.
-
Check pH: Ammonium hydroxide is volatile. If your mobile phase sits for >2 days, the pH drops, and ionization efficiency (and peak shape) degrades. Prepare fresh mobile phases daily.
Q3: I see a peak interfering with 5-PAHSA or 9-PAHSA. What is it?
Diagnosis: Ceramide interference.[1] The Insight: C16:0 Ceramide can produce an in-source fragment or isobaric overlap that mimics PAHSAs. The Fix: Monitor the specific transition for Ceramides (e.g., m/z 536 -> 256 or similar depending on adducts) to distinguish them. The "Golden Standard" protocol (Section 3) is designed to chromatographically resolve PAHSAs from ceramides.
Q4: Can I use Acetonitrile instead of Methanol?
Answer: Generally, No. While Acetonitrile is a stronger solvent and yields sharper peaks, Methanol provides better selectivity (alpha value) for the methylene separation required to distinguish the 9- and 10- positions. If you must use ACN, you will likely need a much longer column (e.g., 150mm or 250mm) to achieve the same resolution.
Visualizing the Separation Mechanism
The diagram below illustrates why standard gradients fail and how the optimized method succeeds.
Caption: Figure 2. Comparison of gradient strategies. Isocratic holds allow subtle shape-selectivity differences to manifest as retention time shifts.
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell.
- Core Reference: The seminal paper identifying PAHSAs and establishing the initial LC-MS detection methods.
-
Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols.
- Protocol Standard: Provides the specific "Golden Standard" chromatographic conditions (BEH C18, MeOH/W
-
Nelson, A. T., et al. (2017). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols.
- Validation: Confirms the elution order and MRM transition str
Sources
Technical Support Center: High-Sensitivity Quantitation of PAHSAs in Plasma
Topic: Improving Sensitivity for Low-Abundance PAHSAs (Palmitic Acid Hydroxy Stearic Acids) Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The Sensitivity Paradox
PAHSAs (a subclass of FAHFAs) present a unique bioanalytical challenge. While they are potent anti-inflammatory and anti-diabetic lipid mediators, their endogenous concentration in plasma is extremely low (typically 0.1–50 nM), and they are structurally isomeric (e.g., 5-PAHSA vs. 9-PAHSA).
The Core Problem: Standard lipidomics workflows (like generic Folch extraction) often fail to detect low-abundance PAHSAs due to ion suppression from high-abundance phospholipids (PCs/LPCs) and insufficient analyte concentration.
This guide moves beyond standard protocols, focusing on enrichment strategies and isomeric resolution to push the Lower Limit of Quantitation (LLOQ) into the sub-nanomolar range.
Pre-Analytical & Sample Preparation (The "Signal" Module)
Q: I am using a standard Folch extraction (Chloroform:Methanol), but my recovery is inconsistent and sensitivity is poor. Why?
A: Standard Liquid-Liquid Extraction (LLE) is often insufficient for trace PAHSAs because it extracts everything, including the phospholipid matrix that suppresses your signal in the MS source. Furthermore, PAHSAs are free carboxylic acids; without proper pH control, they may partition into the aqueous phase.
The Solution: Acidified LLE followed by SPE Enrichment. You must drive the PAHSAs into the organic phase by lowering the pH, then use Solid Phase Extraction (SPE) to remove neutral lipids and phospholipids.
Optimized Extraction Protocol (Step-by-Step)
-
Thawing: Thaw plasma on ice. Add antioxidants (BHT) immediately to prevent oxidation.
-
Spiking: Add internal standards (e.g.,
-9-PAHSA) before extraction.[1] -
LLE (Primary Extraction):
-
Mix Plasma (200 µL) + PBS (1.3 mL).
-
Add Acidified Methanol (1.5 mL) + Chloroform (3 mL).
-
Critical Step: Ensure the aqueous phase pH is < 4 using dilute HCl or Formic Acid. This protonates the PAHSA carboxyl group (
), making it hydrophobic.
-
-
SPE Enrichment (The Sensitivity Booster):
-
Reconstitute the dried LLE extract in Chloroform.
-
Load onto a Silica or Amino-propyl SPE cartridge .
-
Wash: Elute neutral lipids (Triglycerides/Cholesterol) with Hexane/Ethyl Acetate (95:5). Discard this fraction.
-
Elute: Elute FAHFAs/PAHSAs with Ethyl Acetate (100%).
-
Dry and reconstitute in Methanol for LC-MS.
-
Workflow Visualization
Caption: Optimized SPE enrichment workflow to remove neutral lipid interferences and concentrate PAHSAs.
Chromatography & Separation (The "Resolution" Module)
Q: I see a peak, but I cannot distinguish 5-PAHSA from 9-PAHSA. They co-elute. How do I separate them?
A: 5-PAHSA and 9-PAHSA are regioisomers with identical mass. Mass spectrometry alone cannot distinguish them; chromatography must do the heavy lifting. Standard fast gradients (5-10 min) will cause co-elution.
Technical Recommendation: Use a C18 Reverse Phase column with a high-pH mobile phase. The basic pH ensures the PAHSAs are fully ionized (deprotonated) in the mobile phase, which often improves peak shape and sensitivity in negative mode, while the C18 stationary phase provides the hydrophobic interaction necessary to resolve the isomers based on the position of the branching ester.
Recommended LC Configuration
| Parameter | Specification | Rationale |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100mm, 1.7 µm) | High efficiency for isomer resolution. |
| Mobile Phase A | Water (5 mM Ammonium Acetate + 0.03% NH4OH) | Basic pH stabilizes [M-H]- ions. |
| Mobile Phase B | 95:5 Methanol:Water (5 mM Ammonium Acetate + 0.03% NH4OH) | High organic strength for elution. |
| Flow Rate | 0.2 - 0.3 mL/min | Lower flow rates often enhance ESI- efficiency. |
| Gradient | Isocratic hold or very shallow gradient (e.g., 80-90% B over 20 mins) | Isomers require time to resolve. |
Mass Spectrometry Optimization (The "Detection" Module)
Q: My signal-to-noise ratio is too low in plasma. What MS parameters should I tweak?
A: PAHSAs are detected in Negative Electrospray Ionization (ESI-) mode. The most common mistake is using generic "Fatty Acid" settings. You must optimize for the specific ester cleavage.
The Mechanism: Collision Induced Dissociation (CID) of PAHSAs typically yields two fragments:
-
The fatty acid (FA) anion (e.g., Palmitate).[2]
-
The hydroxy-fatty acid (HFA) anion (e.g., Hydroxystearate).[1]
Critical Setting: Use the Fatty Acid anion (m/z 255.2) as your primary quantifier if sensitivity is the priority, as it is often the most intense fragment. However, the HFA fragment offers higher specificity.
MRM Transition Table (Optimized for Palmitic-Hydroxystearic PAHSAs)
| Analyte | Precursor (Q1) | Product (Q3) | Role | Collision Energy (V) |
| PAHSA (Total) | 537.5 [M-H]- | 255.2 (Palmitate) | Quantifier | ~25-30 |
| PAHSA (Confirm) | 537.5 [M-H]- | 299.3 (HFA) | Qualifier | ~25-30 |
| 13C4-9-PAHSA | 541.5 [M-H]- | 255.2 | Internal Std | Match Analyte |
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying root causes of low sensitivity in LC-MS/MS.
Frequently Asked Questions (FAQs)
Q: Can I use plastic tubes for extraction? A: No. PAHSAs are lipids. Plasticizers (like phthalates) from standard polypropylene tubes can leach into organic solvents (Chloroform/Methanol) and cause massive background noise in the mass spec, often masking the low-abundance PAHSA signal.
-
Fix: Use glass vials with Teflon-lined caps for all extraction steps.
Q: Are PAHSAs stable in plasma at room temperature? A: Not for long. While more stable than some eicosanoids, PAHSAs can be hydrolyzed by plasma esterases or oxidized.
-
Fix: Process samples immediately or snap-freeze at -80°C. Do not exceed 2 freeze-thaw cycles.
Q: Why do I see a signal in my blank samples? A: This is likely "Carryover." PAHSAs are "sticky" lipophilic molecules. They adhere to the LC injection needle and tubing.
-
Fix: Use a strong needle wash solvent (e.g., Isopropanol:Acetonitrile:Acetone:Water, 40:30:20:10) between injections.
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3] Cell, 159(2), 318-332.
-
Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1][2][3][4] Nature Protocols, 11, 805–813.
-
Brejchova, K., et al. (2020). Lipidomic analysis of PAHSAs. Methods in Enzymology, 626, 247-266.
Sources
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 3. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Subtle Shift: A Technical Guide to Overcoming Deuterium Isotope Effects in Chromatography
Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, you rely on the precision of chromatographic techniques for accurate quantification and analysis. The use of deuterium-labeled internal standards is a cornerstone of modern bioanalysis, prized for its ability to correct for variability during sample preparation and analysis.[1][2] However, the very act of substituting hydrogen with its heavier isotope, deuterium, can introduce a subtle yet significant challenge: a shift in chromatographic retention time.[3][4]
This guide, designed by application scientists with extensive field experience, provides a comprehensive resource for understanding, troubleshooting, and overcoming the deuterium isotope effect. We move beyond simple definitions to offer actionable strategies and detailed protocols, empowering you to ensure the co-elution of your analyte and internal standard, a critical factor for robust and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography and why does it happen?
The deuterium isotope effect, also known as the chromatographic isotope effect (CIE), is the observed difference in retention time between a deuterated compound and its non-deuterated (protiated) counterpart.[3][5] This phenomenon arises from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3][5] These subtle changes in molecular properties alter the intermolecular interactions between the analyte and the stationary phase, resulting in a retention time shift.[3]
Q2: Why do deuterated compounds usually elute earlier in reversed-phase chromatography?
In reversed-phase liquid chromatography (RPLC), the most common chromatographic mode, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[3][4] This is often termed an "inverse isotope effect."[3][4] The earlier elution is attributed to the slightly lower hydrophobicity of the deuterated compound. The stronger C-D bond results in a molecule with a slightly smaller surface area and weaker van der Waals interactions with the non-polar stationary phase, leading to reduced retention.[3][6]
Q3: What factors influence the magnitude of the retention time shift?
Several factors can influence the degree of separation between deuterated and non-deuterated compounds:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a more pronounced retention time shift.[5][7] However, excessive deuteration should be approached with caution as it can significantly increase the likelihood of chromatographic separation from the analyte.[1]
-
Position of Deuteration: The location of the deuterium atoms within the molecule is a critical factor.[5][8] Deuteration on aliphatic groups often has a more significant impact than on aromatic rings.[8] It is crucial to place deuterium on chemically stable parts of the molecule to prevent exchange with hydrogen from the solvent or matrix.[1][9]
-
Molecular Structure: The inherent chemical properties of the analyte itself will dictate the extent of the isotope effect.[5]
-
Chromatographic Conditions:
-
Stationary Phase: The choice of stationary phase can significantly impact the separation. While traditional C18 columns are widely used, other chemistries can either mitigate or exacerbate the isotope effect.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can alter the interactions between the analyte and the stationary phase, thereby influencing the isotope effect.[8][10]
-
Column Temperature: Temperature affects the thermodynamics of the partitioning process and can be a powerful tool for modulating selectivity and, consequently, the retention time difference.[5][11][12]
-
Troubleshooting Guide: From Problem to Resolution
This section provides a systematic approach to diagnosing and resolving common issues related to the deuterium isotope effect.
Issue 1: My deuterated internal standard is separating from my analyte.
This is the most common manifestation of the deuterium isotope effect and can lead to inaccurate quantification, especially if the two peaks elute in regions of differing matrix effects (ion suppression or enhancement).[9][13]
Caption: Troubleshooting workflow for analyte and deuterated IS separation.
-
Objective: To achieve co-elution of the deuterated internal standard and the non-deuterated analyte.
-
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18, Phenyl-Hexyl, PFP)
-
Deuterated internal standard and non-deuterated analyte standards
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B options: Acetonitrile, Methanol
-
Column oven
-
-
Procedure:
-
Establish a Baseline: Using your current method (e.g., C18 column, acetonitrile/water gradient, 40°C), inject a mixture of the analyte and internal standard. Overlay the chromatograms to confirm the extent of separation.
-
Evaluate Organic Modifier:
-
Prepare a mobile phase B with methanol instead of acetonitrile.
-
Run the same gradient program.
-
Compare the retention time difference (ΔtR) between the two organic modifiers. Methanol can sometimes reduce the isotope effect due to different solvent-analyte interactions.[10]
-
-
Optimize Column Temperature:
-
Using the organic modifier that provided the smaller ΔtR, systematically evaluate the effect of column temperature.
-
Test temperatures at 10°C intervals (e.g., 30°C, 40°C, 50°C, 60°C).
-
Lower temperatures can sometimes increase retention and improve resolution, but may not necessarily reduce the isotope effect. Conversely, higher temperatures can decrease retention and may alter selectivity.[5][12]
-
-
Adjust Gradient Slope:
-
If separation persists, try making the gradient shallower. A slower increase in the organic phase percentage can sometimes help to merge the peaks.
-
-
Explore Alternative Stationary Phases:
-
If the above steps are unsuccessful, consider a different column chemistry. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns offer different selectivity compared to C18 and can be effective in minimizing the deuterium isotope effect.[10][14] The PFP column, in particular, has been shown to reduce the effect through electronic interactions with the deuterated metabolites.[10]
-
-
Issue 2: My deuterated internal standard shows poor peak shape or peak broadening.
While less common than retention time shifts, poor peak shape can also be a consequence of the deuterium isotope effect, particularly if there are secondary interactions with the stationary phase. However, it is more often indicative of other chromatographic issues.
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase. Injecting in a strong solvent can cause peak distortion.[15]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak shape issues. Implement a column wash step or use a guard column.
-
Column Degradation: Over time and with exposure to harsh mobile phases (e.g., high pH), the stationary phase can degrade, affecting performance.[5] Replace the column if necessary.
-
Secondary Interactions: If the peak tailing is specific to the deuterated standard, it might indicate secondary interactions with residual silanols on the silica-based stationary phase. Consider using a column with advanced end-capping or switching to a different stationary phase chemistry.
Advanced Strategies and Considerations
Normal-Phase and HILIC Chromatography
While the "inverse isotope effect" is common in RPLC, this is not always the case in other chromatographic modes.
-
Normal-Phase Liquid Chromatography (NPLC): In some instances, deuterated compounds may be retained longer in NPLC.[5] The specific interactions with the polar stationary phase dictate the elution order.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for polar compounds.[15] The deuterium isotope effect in HILIC can be influenced by the combined effects of hydrophilic and ionic interactions.[16] For some applications, Zwitterionic HILIC (ZIC-HILIC) has been shown to effectively eliminate the deuterium-induced separation by balancing these interactions.[16]
The Role of Mobile Phase pH
The pH of the mobile phase can play a crucial role, especially for ionizable compounds. Modifying the pH can alter the ionization state of the analyte and, in turn, its interaction with the stationary phase. This can be a useful parameter to adjust when trying to minimize the ΔtR.
When to Consider a Different Isotope
In cases where chromatographic modifications are insufficient to achieve co-elution, the most effective solution is to use an internal standard labeled with a heavier isotope that does not significantly alter the physicochemical properties of the molecule, such as ¹³C or ¹⁵N.[17] These isotopes have a negligible effect on retention time.
Data Summary: Impact of Chromatographic Conditions on ΔtR
The following table summarizes the typical effects of various parameter changes on the retention time difference (ΔtR) between deuterated and non-deuterated compounds in RPLC.
| Parameter Change | Typical Effect on ΔtR | Rationale |
| Increase # of Deuterium Atoms | Increase | Greater change in physicochemical properties.[5][7] |
| Switch ACN to MeOH | May Decrease | Alters selectivity and solvent-analyte interactions.[10] |
| Increase Column Temperature | Variable | Affects thermodynamics and can alter selectivity.[5][12] |
| Decrease Gradient Slope | May Decrease | Provides more time for partitioning, can help merge peaks. |
| Switch C18 to PFP Column | Often Decreases | Different retention mechanism (electronic interactions).[10] |
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the challenges posed by the deuterium isotope effect, ensuring the accuracy and reliability of their chromatographic data.
References
- Benchchem. (n.d.). Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Benchchem.
- Benchchem. (n.d.). Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time. Benchchem.
-
Zhang, Y., et al. (2020). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 41(21-22), 1887-1894. Retrieved from [Link]
-
Gherase, M. R., & Schug, K. A. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 265, 124857. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS. Benchchem.
-
Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 382-388. Retrieved from [Link]
-
Reddit. (2018). Isotope effect on retention time. r/chemistry. Retrieved from [Link]
-
Valleix, A., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 127-137. Retrieved from [Link]
-
Cvetanović, R. J., et al. (1962). GAS CHROMATOGRAPHIC SEPARATION OF DEUTERIUM-SUBSTITUTED OLEFINS BY UNSTABLE COMPLEX FORMATION. Canadian Journal of Chemistry, 40(12), 2274-2280. Retrieved from [Link]
-
Gherase, M. R., & Schug, K. A. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 265, 124857. Retrieved from [Link]
-
Nishikaze, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]
-
Lu, Z., et al. (2015). GAS CHROMATOGRAPHY SEPARATION OF H2-D2-Ar Using Pd/K. Fusion Engineering and Design, 98-99, 2118-2121. Retrieved from [Link]
-
Shiozawa, H., et al. (2026). Room-temperature chromatographic H2/D2 separation via a solid dihydrogen complex with balanced thermodynamics and kinetics. Green Chemistry. Retrieved from [Link]
-
Toth, G., et al. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 125(45), 13682-13683. Retrieved from [Link]
-
Marquette University. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. e-Publications@Marquette. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
-
SCIEX. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]
-
Gáspár, A., & Schug, K. A. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6339-6346. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis. Benchchem.
-
Kushnir, M. M., et al. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 56(6), 937-939. Retrieved from [Link]
-
Di Palma, S., et al. (2011). Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. Analytical Chemistry, 83(21), 8352-8356. Retrieved from [Link]
-
Olsen, B. A., et al. (2002). The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(3), 293-299. Retrieved from [Link]
-
Marshall, D. B., & McKenna, W. P. (1984). Deuterium nuclear magnetic resonance relaxation study of mobile phase-stationary phase interactions in reversed-phase high-performance liquid chromatography. Analytical Chemistry, 56(12), 2090-2093. Retrieved from [Link]
-
Di Palma, S., et al. (2011). Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. Analytical Chemistry, 83(21), 8352–8356. Retrieved from [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Skyline Support. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. Retrieved from [Link]
-
Wilson, I. D., et al. (2001). High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS). The Analyst, 126(10), 1731-1735. Retrieved from [Link]
-
Meyer, A., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Metabolomics, 20(1), 35. Retrieved from [Link]
-
Gabriel, J., et al. (2022). The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. ChemPhysChem, 23(15), e202200234. Retrieved from [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: Comparative Analysis of d31-PAHSA vs. 13C-Labeled Internal Standards in Lipidomics
Executive Summary: The Quantification Challenge
Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically PAHSAs (Palmitic Acid-Hydroxy Stearic Acids) , represent a high-stakes target in metabolic research due to their potent anti-diabetic and anti-inflammatory properties.[1] However, quantifying PAHSAs is notoriously difficult due to:
-
Low Endogenous Abundance: Often requiring high-sensitivity LC-MS/MS.
-
Isomeric Complexity: Multiple regioisomers (e.g., 5-PAHSA, 9-PAHSA) with identical masses.
-
Matrix Interference: High lipid background in adipose and plasma samples.
This guide compares the two primary internal standard (IS) classes available for PAHSA quantification: Deuterated (d31-PAHSA) and Carbon-13 Labeled (13C-PAHSA) .[1] While both enable quantification, they differ fundamentally in chromatographic behavior and their ability to correct for matrix effects.
Mechanistic Deep Dive: The Isotope Effect
To choose the correct standard, one must understand the physical chemistry governing their behavior in Reversed-Phase Liquid Chromatography (RPLC).
The Deuterium Isotope Effect (d31-PAHSA)
Replacing hydrogen (
-
Chromatographic Consequence: Deuterated lipids are slightly less hydrophobic than their protium counterparts. In RPLC, d31-PAHSA elutes earlier than the endogenous analyte.
-
The Risk: If the retention time (RT) shift is significant, the IS and the analyte elute in different "matrix windows." The IS may not experience the same ion suppression or enhancement as the analyte, leading to quantification errors.[2]
The Carbon-13 Advantage (13C-PAHSA)
Carbon-13 (
-
Chromatographic Consequence: 13C-labeled lipids exhibit perfect co-elution with the endogenous analyte.
-
The Benefit: The IS and analyte enter the electrospray source simultaneously, experiencing identical matrix effects. This provides the highest rigorousness for absolute quantification.
Comparative Performance Analysis
The following table summarizes the operational differences between using a d31-labeled standard (e.g., 9-PAHSA-d31) and a 13C-labeled standard (e.g., 9-PAHSA-13C4).
| Feature | d31-PAHSA (Deuterated) | 13C-PAHSA (Carbon-13) |
| Chromatographic Behavior | RT Shift: Elutes 0.1–0.3 min earlier than analyte in RPLC.[1] | Co-elution: Perfectly overlaps with analyte. |
| Matrix Effect Correction | Moderate: May fail if matrix suppression varies sharply across the gradient. | Superior: Exact compensation for ion suppression/enhancement. |
| Mass Shift | +31 Da: Large shift, zero crosstalk with analyte window. | +4 Da (or +16 Da): Sufficient to avoid overlap, but requires high-res isolation if mass shift is low.[1] |
| Isotopic Stability | High: C-D bonds are stable, but scrambling can occur in acidic conditions (rare for PAHSAs).[1] | Absolute: |
| Cost & Availability | Generally lower cost; widely available for various isomers. | Higher cost; synthesis is more complex. |
| Best Use Case | Relative quantification; Screening; When 13C is unavailable. | Absolute quantification (GLP/GMP); Clinical biomarker validation. |
Visualizing the Problem: Chromatographic Mismatch
The diagram below illustrates the critical risk of using heavily deuterated standards in complex matrices.
Figure 1: The "Chromatographic Isotope Effect." d31-PAHSA (Yellow) may elute during a matrix suppression event, while the Analyte (Blue) elutes later in a clean zone, causing a calculated concentration error.[1]
Validated Experimental Protocol
For researchers proceeding with PAHSA quantification, the following workflow ensures data integrity regardless of the standard chosen.
Step 1: Standard Preparation & Spiking
Crucial: The Internal Standard must be added before any extraction step to account for recovery losses.
-
Stock Solution: Dissolve d31-PAHSA or 13C-PAHSA in Methyl Acetate or Methanol (1 mg/mL). Store at -80°C.
-
Spiking: Add 10 pmol of IS to the biological sample (e.g., 100 µL plasma) prior to lipid extraction.[1]
Step 2: Lipid Extraction (Modified Bligh-Dyer)
PAHSAs are moderately polar lipids.[1] A standard chloroform/methanol extraction is effective but requires acidification.
-
Add sample + IS to glass tube.
-
Add Chloroform:Methanol (2:1) containing 0.1% Acetic Acid.[1]
-
Vortex (1 min) and Centrifuge (3000 x g, 5 min).
-
Collect organic (lower) phase.[1]
-
Dry under Nitrogen gas; reconstitute in 50:50 Methanol:Water .
Step 3: LC-MS/MS Method (MRM)[1]
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100mm).[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).[1]
-
Ionization: Negative Mode ESI (PAHSAs ionize best as [M-H]-).[1]
MRM Transitions (Example for 9-PAHSA):
-
Analyte (9-PAHSA): m/z 537.5
255.2 (Palmitate fragment) -
IS (9-PAHSA-d31): m/z 568.7
286.4 (d31-Palmitate fragment) -
IS (9-PAHSA-13C4): m/z 541.5
255.2 (Unlabeled fragment) OR 259.2 (if label is on palmitate).
Step 4: Validation of Isotope Effect (Mandatory for d31)
If using d31-PAHSA, you must calculate the Matrix Factor (MF) difference:
-
If this value deviates >15% from 1.0, the d31 standard is failing to correct for matrix effects due to the RT shift. Switch to 13C.
Workflow Visualization
Figure 2: Analytical Workflow for PAHSA Quantification.
Conclusion & Recommendation
Use d31-PAHSA when:
-
Budget is a primary constraint.
-
You are performing relative quantification (Fold-change analysis).[1]
-
Your chromatography is optimized to minimize the RT shift (e.g., shallower gradients).
Use 13C-PAHSA when:
-
Accuracy is paramount. (e.g., Clinical trials, PK studies).[1]
-
The sample matrix is highly variable (e.g., varying lipid content in liver vs. plasma).[1]
-
You observe significant ion suppression in your specific LC method.
Final Verdict: While d31-PAHSA is a capable tool for general research, 13C-PAHSA is the "Gold Standard" for lipidomics due to its elimination of the chromatographic isotope effect.
References
-
Triebl, A., & Wenk, M. R. (2018).[4] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4). Retrieved from [Link][1]
-
Tan, D., et al. (2019).[1][5] Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society.[5] Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. ukisotope.com [ukisotope.com]
- 5. escholarship.org [escholarship.org]
A Senior Scientist's Guide to Cross-Validation of FAHFA Analysis Methods Using Deuterated Internal Standards
Introduction: The Analytical Challenge of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with demonstrated anti-inflammatory and anti-diabetic properties, making them promising therapeutic targets and biomarkers for metabolic diseases.[1][2] The accurate quantification of FAHFAs in complex biological matrices is, therefore, of paramount importance for advancing our understanding of their physiological roles and for clinical translation.[3][4] However, the structural diversity of FAHFAs, including numerous regio-isomers, presents a significant analytical challenge.[1][3] This guide provides a comprehensive framework for the cross-validation of analytical methods for FAHFA quantification, with a focus on the use of heavily deuterated internal standards, such as d31-palmitic acid-hydroxystearic acid (d31-PAHSA), to ensure data accuracy and reliability.
This document is intended for researchers, scientists, and drug development professionals who are actively engaged in lipidomics and require robust, validated methods for FAHFA analysis. We will delve into the principles of stable isotope dilution, compare the workhorse analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed protocols for a cross-validation study.
The Principle of Stable Isotope Dilution with Deuterated Standards
The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards.[5] This approach, known as stable isotope dilution (SID), involves spiking a known amount of a labeled version of the analyte into the sample prior to extraction and analysis. The labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
For FAHFA analysis, a common choice for an internal standard is a deuterated form of a representative FAHFA, such as a d31-PAHSA. The "d31" signifies that 31 hydrogen atoms on the palmitic acid moiety have been replaced with deuterium atoms.[6][7] This significant mass shift ensures no isotopic overlap with the endogenous analyte. The SID method corrects for analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification.[8][9][10]
However, a critical consideration when using heavily deuterated standards is the potential for a chromatographic shift. The increased mass can sometimes lead to a slight difference in retention time compared to the non-deuterated analyte, a phenomenon that must be accounted for during method development and validation.[1] An alternative is the use of 13C-labeled standards, which tend to have a smaller chromatographic shift.[1]
Core Analytical Technologies for FAHFA Analysis
The two most prevalent mass spectrometry-based techniques for the analysis of fatty acids and their derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for FAHFA analysis due to its high sensitivity, specificity, and ability to analyze intact molecules without derivatization.[1][11] Reversed-phase chromatography is typically employed to separate the different FAHFA species and their regio-isomers.[1][5] Tandem mass spectrometry (MS/MS) provides structural information and allows for highly selective detection using techniques like Multiple Reaction Monitoring (MRM).[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] For FAHFA analysis, a derivatization step is required to convert the non-volatile FAHFAs into more volatile esters, typically fatty acid methyl esters (FAMEs).[14][15] While GC offers excellent chromatographic resolution, the derivatization step adds complexity and a potential source of variability.[16][17]
The following diagram illustrates the fundamental workflow for FAHFA analysis using stable isotope dilution.
Caption: General workflow for FAHFA quantification using stable isotope dilution.
Cross-Validation of LC-MS/MS and GC-MS Methods
Cross-validation is the process of formally comparing two distinct analytical methods to ensure that they provide comparable results.[18] This is a critical step to demonstrate the robustness and reliability of your analytical data, particularly when transitioning between methods or in inter-laboratory comparisons.[19][20][21] The acceptance criteria for cross-validation should be predefined and are often guided by regulatory bodies like the FDA.[22][23][24]
Experimental Protocol for Cross-Validation
This protocol outlines a cross-validation study comparing a targeted LC-MS/MS method and a GC-MS method for the quantification of a specific FAHFA (e.g., 9-PAHSA) in human plasma.
1. Preparation of Quality Control (QC) Samples:
-
Prepare a pooled human plasma matrix.
-
Spike the pooled plasma with known concentrations of a certified 9-PAHSA reference standard to create low, medium, and high concentration QC samples.
-
Prepare a minimum of six replicates for each QC level.
2. Sample Preparation for LC-MS/MS Analysis:
-
To 100 µL of each QC sample, add 10 µL of the d31-9-PAHSA internal standard solution (at a fixed concentration).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the analyte from matrix interferences.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endogenous 9-PAHSA: Precursor ion -> Product ion (e.g., m/z 523.4 -> 255.2)
-
d31-9-PAHSA (IS): Precursor ion -> Product ion (e.g., m/z 554.6 -> 286.3)
-
-
4. Sample Preparation for GC-MS Analysis:
-
To 100 µL of each QC sample, add 10 µL of the d31-9-PAHSA internal standard solution.
-
Perform a liquid-liquid extraction as described for the LC-MS/MS method.
-
Derivatization:
-
Evaporate the organic layer to dryness.
-
Add a methylating agent (e.g., methanolic HCl) and heat to convert the FAHFA to its fatty acid methyl ester (FAME) derivative.
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
5. GC-MS Instrumental Analysis:
-
Gas Chromatography:
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to separate the target FAME.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Characteristic fragment ions for the methylated 9-PAHSA and its d31-analog.
-
6. Data Analysis and Acceptance Criteria:
-
For both methods, calculate the concentration of 9-PAHSA in each QC sample using a calibration curve.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level for both methods.
-
The acceptance criterion is typically that the mean concentration from the GC-MS method should be within ±20% of the mean concentration from the LC-MS/MS method for at least two-thirds of the QC samples.
The following diagram illustrates the cross-validation process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The measurement, regulation and biological activity of FAHFAs | Scilit [scilit.com]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jfda-online.com [jfda-online.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 20. Harmonizing Lipidomics : NIST Interlaboratory Comparison Exercise for Lipidomics using Standard Reference Material 1950 Metabolites in Frozen Human Plasma [oru.diva-portal.org]
- 21. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, A Heckert et al. [touroscholar.touro.edu]
- 22. scribd.com [scribd.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. fda.gov [fda.gov]
Reproducibility of 10-PAHSA Measurements: A Comparative Guide to MS Platforms
Topic: Reproducibility of 10-PAHSA Measurements Across Different MS Platforms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), particularly 10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid), has opened new frontiers in metabolic disease research due to its potent anti-diabetic and anti-inflammatory properties.[1] However, the analytical reproducibility of 10-PAHSA measurements remains a significant bottleneck. Its low endogenous abundance (pmol/g tissue) and the presence of isobaric regioisomers (e.g., 9-PAHSA) make "standard" lipidomics workflows insufficient.
This guide objectively compares the performance of Triple Quadrupole (QqQ) , High-Resolution Accurate Mass (HRAM - Orbitrap/Q-TOF) , and Ion Mobility Spectrometry (IMS) platforms. It provides a validated workflow to ensure cross-platform reproducibility and scientific integrity.
Part 1: The Analytical Challenge
To measure 10-PAHSA reproducibly, one must overcome two primary obstacles: Isomeric Interference and Dynamic Range .
-
The Isomer Problem: 10-PAHSA and 9-PAHSA are regioisomers. They share the same elemental composition (
) and exact mass ( 537.4888 in negative mode).-
9-PAHSA: Ester bond at C9 of the hydroxystearic acid chain.
-
10-PAHSA: Ester bond at C10.
-
Consequence: Without adequate separation, MS detectors sum the signals, leading to gross quantification errors.
-
-
The Abundance Gap: PAHSAs exist at trace levels amidst a background of high-abundance phospholipids and triglycerides. In-source fragmentation of abundant lipids can create isobaric interferences that mimic PAHSA signals.
Part 2: Platform Comparison
1. Triple Quadrupole (QqQ) – The Quantitation Workhorse
Best for: Routine, high-sensitivity targeted quantification.[2]
The QqQ operated in Multiple Reaction Monitoring (MRM) mode is the current gold standard for sensitivity. By filtering for the specific precursor (
-
Pros: Highest sensitivity (LOQ in femtomole range); excellent linear dynamic range (4-5 orders of magnitude).
-
Cons: "Blind" to isomers inside the collision cell. If 10-PAHSA and 9-PAHSA co-elute, the QqQ cannot distinguish them solely by mass.
-
Critical Requirement: Must be coupled with high-efficiency Liquid Chromatography (LC) capable of baseline-resolving isomers.
2. HRAM (Orbitrap / Q-TOF) – The Discovery Engine
Best for: Unknown identification and retrospective analysis.[2]
High-Resolution Accurate Mass systems allow for the extraction of narrow mass windows (<5 ppm), removing interferences that have the same nominal mass but different elemental compositions.
-
Pros: Distinguishes PAHSAs from background matrix interferences (e.g., phospholipids) that might leak through a QqQ quadrupole. Allows for post-acquisition data mining.[3]
-
Cons: Generally lower sensitivity than QqQ for targeted trace analysis. Like QqQ, it requires chromatographic separation to resolve regioisomers.
-
Critical Requirement: High spectral resolution (>70,000 FWHM) is needed to separate PAHSAs from complex lipid background noise.
3. Ion Mobility Spectrometry (IMS) – The Isomer Solver
Best for: High-throughput isomer separation.
IMS adds a third dimension of separation: Collision Cross Section (CCS) . Since the ester bond position affects the 3D folding of the molecule in the gas phase, 10-PAHSA and 9-PAHSA drift through the IMS cell at different speeds.
-
Pros: Can separate isomers in milliseconds, potentially reducing the need for long LC gradients. Provides a unique physical identifier (CCS value) for validation.[4]
-
Cons: Emerging technology; libraries for FAHFA CCS values are still being standardized.
-
Critical Requirement: Drift tube or Travelling Wave IMS with sufficient resolving power (
).
Part 3: Comparative Data Summary
| Feature | Triple Quadrupole (QqQ) | HRAM (Orbitrap/Q-TOF) | Ion Mobility (IMS-MS) |
| Primary Utility | Targeted Quantitation | Discovery & Screening | Isomer Resolution |
| Sensitivity (LOD) | High (< 10 fmol) | Medium (~50-100 fmol) | High (focuses ions) |
| Isomer Specificity | Low (Relies on LC) | Low (Relies on LC) | High (Gas-phase separation) |
| Linear Range | Excellent (5 orders) | Good (3-4 orders) | Good |
| Throughput | Medium (Long LC needed) | Medium (Long LC needed) | High (Short LC possible) |
Part 4: Validated Experimental Workflow
To ensure reproducibility across any platform, the following protocol minimizes extraction variability and ensures isomer resolution.
Step 1: Sample Extraction (Modified LLE)
Standard lipidomics extractions often lose PAHSAs. Use this enrichment method.
-
Aliquot: 100 µL Plasma or 50 mg Tissue.
-
Internal Standard: Spike with
-9-PAHSA (5 pmol) prior to extraction. -
Extraction: Add 1 mL Chloroform:Methanol (2:1) . Vortex 1 min. Centrifuge 3000 x g.
-
Enrichment (Critical): Isolate the organic phase. Dry under
. Reconstitute in Chloroform and pass through a Solid Phase Extraction (SPE) cartridge (Strata-X or similar).-
Wash: 100% Methanol.
-
Elute: Ethyl Acetate (PAHSAs elute here).
-
-
Reconstitution: Dry eluate and reconstitute in 100 µL 50:50 Methanol:Water .
Step 2: Chromatographic Separation
This gradient is mandatory for QqQ and HRAM to separate 10-PAHSA from 9-PAHSA.
-
Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) (0.1% Formic Acid).
-
Gradient:
-
0-5 min: 50% B (Isocratic hold to elute polar contaminants).
-
5-25 min: Ramp to 95% B (Slow ramp is key for isomer resolution).
-
25-30 min: Wash 99% B.
-
Step 3: Mass Spectrometry Parameters
-
Ionization: Negative Mode ESI (
).[5] -
Transitions (QqQ):
-
Quantifier:
(Palmitic Acid fragment). -
Qualifier:
(Oleic/Stearic fragment). -
Differentiation: 9-PAHSA typically elutes after 10-PAHSA on C18 (verify with standards).
-
-
HRAM Settings: Full Scan (m/z 500-600) @ 70k Resolution + ddMS2.
Part 5: Visualization of Logic & Workflow
Diagram 1: The Isomer Logic Gate
This diagram illustrates how different platforms handle the critical differentiation of 10-PAHSA vs 9-PAHSA.
Caption: Logic flow demonstrating that without Ion Mobility, optimized "Slow LC" is mandatory for accurate PAHSA quantification.
Diagram 2: The Validated Workflow
Step-by-step protocol for ensuring reproducibility.
Caption: Validated workflow emphasizing SPE enrichment and Internal Standard spiking for robust PAHSA analysis.
Part 6: Self-Validation Checklist
Trustworthiness is built on verification. Run this checklist for every batch.
-
Retention Time Lock: Does the analyte RT match the authentic 10-PAHSA standard within
min? -
Transition Ratio: For QqQ, is the ratio of
255 / 281 constant between the standard and the sample? (Deviation > 20% indicates interference). -
Isomer Separation: Can you see a valley between the 10-PAHSA and 9-PAHSA peaks in your standard mix? If not, do not proceed ; your gradient is insufficient.
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[6][7][8] Cell. [Link]
-
Kuda, O., et al. (2016).[9] A LC-MS-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[1][6][7][8][10][11] Nature Protocols. [Link]
-
Breitkopf, S. B., et al. (2017). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry. [Link][5][9][12]
-
Paglia, G., et al. (2015). Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications. Analytical Chemistry. [Link]
Sources
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 7. Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Proteomic Quantification on Quadrupole-Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability & Analytical Performance: Deuterated vs. Native PAHSA Analogs
Executive Summary
Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically Palmitic Acid Hydroxy Stearic Acids (PAHSAs) , are bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Accurate quantification of PAHSAs in biological matrices (plasma, adipose tissue) requires Isotope Dilution Mass Spectrometry (IDMS).
This guide objectively compares non-deuterated (native) PAHSAs with their deuterated analogs (e.g., 9-PAHSA-d4, 9-PAHSA-d9) . Contrary to the assumption that deuteration always confers metabolic stability, current commercial PAHSA standards are designed for analytical equivalence , not metabolic resistance.
Quick Comparison Matrix
| Feature | Native 9-PAHSA | Deuterated 9-PAHSA-d4 | Verdict |
| Chemical Stability | Susceptible to alkaline hydrolysis | Susceptible to alkaline hydrolysis | Identical |
| Metabolic Stability | Rapidly hydrolyzed by AIG1/ADTRP | Rapidly hydrolyzed by AIG1/ADTRP | Identical (No Primary KIE) |
| Retention Time (RT) | Baseline | Slight shift (< 0.1 min earlier) | Chromatographic Isotope Effect |
| Ionization Efficiency | High | High (Equivalent) | Equivalent |
| Primary Utility | Biological Target | Internal Standard (IS) | Distinct Roles |
Chemical Structure & Deuteration Logic[5]
To understand the stability profile, one must analyze the specific location of the deuterium labels relative to the reactive ester bond.
Structural Analysis
The metabolic vulnerability of PAHSAs lies in the ester linkage connecting the palmitic acid tail to the hydroxy-stearic acid backbone.
-
Native: C-H bonds throughout.
-
Deuterated (Typical Commercial Standard, e.g., Cayman Chem): Deuterium is incorporated into the fatty acid chain (e.g., Palmitate-d4), often at positions C7 and C8, remote from the ester linkage.
Figure 1: Structural comparison showing that remote deuteration does not protect the labile ester bond.
Stability Analysis
Chemical Stability (Hydrolysis & Storage)
Both analogs possess a secondary ester linkage. Esters are prone to hydrolysis, particularly in basic (alkaline) conditions (saponification).
-
Mechanism: Nucleophilic attack on the carbonyl carbon.
-
Isotope Effect: Since the deuterium is located on the carbon chain (C7/C8) and not on the alpha-carbon or the carbonyl carbon involved in the transition state, there is no secondary Kinetic Isotope Effect (KIE) stabilizing the chemical bond.
-
Storage Protocol: Both analogs must be stored in organic solvent (e.g., Methyl Acetate or Chloroform) at -80°C . Avoid protic solvents (methanol/water) for long-term storage without acidification.
Metabolic Stability (Enzymatic)
In vivo, PAHSAs are degraded by threonine hydrolases AIG1 and ADTRP , and the pancreatic lipase CEL .
-
The Myth: "Deuterated drugs are more stable."
-
The Reality for PAHSAs: This only applies if the deuterium replaces a hydrogen at the exact site of metabolism (Primary KIE). Because the d4/d9 labels are on the fatty acid tail—far from the ester bond cleaved by AIG1—the enzyme hydrolyzes the deuterated standard at the exact same rate as the native lipid.
-
Implication: You cannot use 9-PAHSA-d4 as a "metabolically stable" tracer in cell culture to measure uptake without degradation. It will be degraded just like the endogenous lipid.
Analytical Performance (Mass Spectrometry)
The primary value of the deuterated analog is its utility as an Internal Standard (IS) for LC-MS/MS.[4]
Fragmentation & MRM Transitions
Quantification relies on Multiple Reaction Monitoring (MRM). The stability of the label during fragmentation is critical.
-
Native 9-PAHSA: Precursor m/z 537.5
Product m/z 255.2 (Palmitate ion). -
Deuterated 9-PAHSA-d4: Precursor m/z 541.5
Product m/z 259.2 (Palmitate-d4 ion).
Note: The label remains on the fragment ion. This is a robust transition. If the label were on the hydroxy-stearic side, the product ion would be m/z 255.2 (unlabeled palmitate), leading to potential cross-talk if not separated chromatographically.
Chromatographic Isotope Effect
Deuterium is slightly more hydrophilic than Hydrogen due to a smaller molar volume and lower polarizability.
-
Result: In Reverse Phase Chromatography (C18), deuterated analogs often elute slightly earlier (0.05 – 0.1 min) than the native compound.
-
Protocol Adjustment: Ensure your integration windows are wide enough to capture both the IS and the analyte if they shift slightly.
Experimental Protocols
Workflow: Extraction & Quantification
This protocol ensures minimal hydrolysis of both native and deuterated species during processing.
Figure 2: Optimized Extraction Workflow emphasizing acidification to preserve stability.
Detailed Methodology
-
Internal Standard Spiking: Add 10 pmol of 9-PAHSA-d4 to the biological sample before any extraction solvent is added. This corrects for extraction efficiency losses.
-
Extraction: Use the Folch or Bligh-Dyer method, modified with acid.
-
Solvent: Chloroform:Methanol (2:1 v/v).
-
Acidification: Add Acetic Acid (0.1% final conc) or dilute HCl. Reason: Acidification protonates the carboxyl group (increasing organic solubility) and inhibits endogenous lipases that might remain active during the initial moments of extraction.
-
-
Drying: Dry under a gentle stream of Nitrogen. Do not use heat (>40°C), as this promotes thermal degradation of the ester.
-
Reconstitution: Dissolve in 50% Methanol/Water for LC injection.
References
-
Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1] Cell, 159(2), 318-332.[5][6][7] Link
-
Cayman Chemical. (n.d.). "9-PAHSA-d4 Product Information." Cayman Chemical Product Insert, Item No. 27042. Link
-
Kuda, O., et al. (2016). "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590. Link
-
Parsons, W. H., et al. (2016). "AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs." Nature Chemical Biology, 12(5), 367-372. Link
-
Brezinova, M., et al. (2018).[2] "Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects." Cell Metabolism, 28(3), 333-334. Link
Sources
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to Benchmarking LC-MS Methods for FAHFA Isomer Differentiation
Introduction: The Isomer-Specific Challenge of FAHFAs
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties.[1][2][3] The biological activity of these molecules, however, is not uniform across the class. It is often highly dependent on the specific isomeric form—defined by the ester bond position on the hydroxy fatty acid backbone.[1][4] For instance, isomers of Palmitic Acid Hydroxy Stearic Acid (PAHSA), such as 5-PAHSA and 9-PAHSA, exhibit distinct biological activities, and their relative abundance is correlated with insulin sensitivity.[1]
This isomer-specific functionality presents a significant analytical challenge. Because regioisomers have identical masses and elemental compositions, their differentiation requires sophisticated separation and detection strategies. For researchers in metabolic disease, immunology, and drug development, the ability to accurately resolve and quantify individual FAHFA isomers is paramount to understanding their physiological roles and exploring their therapeutic utility.
This guide provides an in-depth comparison of modern liquid chromatography-mass spectrometry (LC-MS) methodologies for the differentiation of FAHFA isomers. We will explore the causality behind different analytical strategies, present field-proven protocols, and benchmark their performance to empower researchers to select the optimal method for their scientific questions.
The Analytical Hurdle: Why FAHFA Isomer Separation is Non-Trivial
The core challenge in FAHFA analysis lies in the subtle structural differences between regioisomers. For example, 5-PAHSA and 9-PAHSA differ only in the location of the ester linkage on the stearic acid chain. This minor positional change does not alter the overall mass, making them indistinguishable by mass spectrometry alone. Therefore, successful analysis hinges on coupling MS with a separation technique that is sensitive to these fine structural variations.
The overall workflow for FAHFA isomer analysis follows a multi-step process, beginning with extraction from a complex biological matrix and culminating in isomer-specific quantification.
Caption: General workflow for FAHFA isomer analysis.
Strategy 1: Reversed-Phase Liquid Chromatography (RPLC) - The Workhorse Method
Reversed-phase liquid chromatography is the most established and widely used technique for separating FAHFA isomers. The separation principle is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality: How RPLC Separates Isomers
The retention of FAHFA isomers on a reversed-phase column is influenced by the overall polarity of the molecule. The position of the ester bond along the hydroxy fatty acid chain subtly alters the molecule's three-dimensional shape and the solvent-accessible surface area of its nonpolar regions. Isomers with the ester bond located closer to the end of the chain (e.g., 12-PAHSA) tend to be slightly less polar and interact more strongly with the C18 stationary phase, resulting in longer retention times. Conversely, isomers with the ester bond closer to the carboxylic acid head group (e.g., 5-PAHSA) are more polar and elute earlier. This principle allows for the chromatographic resolution of multiple regioisomers within a single run.[5]
Performance Benchmark: RPLC Methods
The choice of column and gradient conditions is critical for achieving adequate resolution. Longer columns with smaller particle sizes (e.g., UPLC technology) generally provide better separation efficiency.
| Parameter | Method A: Standard HPLC | Method B: High-Resolution UPLC |
| Column | Phenomenex Luna C18(2) (3 µm, 250 x 2.0 mm) | Waters Acquity UPLC BEH C18 (1.7 µm, 100 x 2.1 mm) |
| Analysis Time | ~90 minutes | ~30 minutes |
| Resolution | Capable of resolving major isomers (e.g., 5- vs 9-PAHSA) but can be challenging. | Provides superior resolution, enabling baseline or near-baseline separation of multiple isomers (5-, 9-, and 12-PAHSA).[6] |
| Throughput | Low | High |
| Suitability | Foundational studies, methods development. | High-throughput analysis, large sample cohorts. |
This data is synthesized from comparative studies described in the literature.[6]
Experimental Protocol: High-Resolution UPLC-MS/MS for PAHSA Isomers
This protocol is adapted from established methods for the robust separation and quantification of PAHSA isomers in biological samples.[5][6]
1. Sample Preparation: Lipid Extraction and SPE Enrichment
-
Objective: To extract total lipids from the sample matrix and selectively enrich the FAHFA fraction, removing more abundant interfering lipid classes.
-
Protocol:
-
To 200 µL of plasma, add internal standards (e.g., ¹³C-labeled 5-PAHSA, 9-PAHSA, and 12-OAHSA).
-
Perform a liquid-liquid extraction using the Bligh-Dyer method with a chloroform:methanol:water solvent system.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in hexane.
-
Perform solid-phase extraction (SPE) using a silica cartridge.
-
Wash the cartridge with hexane to remove neutral lipids (e.g., triglycerides).
-
Elute the FAHFA fraction with ethyl acetate.
-
-
Dry the FAHFA fraction and reconstitute in a suitable injection solvent (e.g., 90:10 Methanol:Water).
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C, SCIEX QTRAP series) operated in Multiple Reaction Monitoring (MRM) mode.
-
-
UPLC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55 °C.
-
Gradient: A carefully optimized gradient is crucial. A typical starting point is a shallow gradient increasing the percentage of Mobile Phase B over 20-30 minutes.
-
-
MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for PAHSAs:
-
Precursor Ion (Q1): m/z 537.5
-
Product Ions (Q3): m/z 255.2 (Palmitic Acid), m/z 299.3 (Hydroxy Stearic Acid), m/z 281.2 (HSA - H₂O).[5]
-
-
Strategy 2: Ion Mobility Spectrometry (IMS) - Separation by Shape
Ion Mobility Spectrometry (IMS) is a powerful gas-phase separation technique that can be coupled with mass spectrometry (IMS-MS). It separates ions based on their size, shape, and charge, offering an orthogonal dimension of separation to liquid chromatography.
Expertise & Causality: How IMS Differentiates Isomers
Within an ion mobility cell, ions are propelled through a buffer gas by a weak electric field. An ion's velocity (or drift time) is determined by its rotationally averaged collision cross-section (CCS)—a value that reflects its three-dimensional shape. Isomers with a more compact structure will experience fewer collisions with the buffer gas and travel faster (lower drift time, smaller CCS) than more elongated or open isomers.
For FAHFA regioisomers, the position of the ester bond influences the overall conformation of the molecule in the gas phase. These subtle differences in shape can be sufficient to allow for their separation in the ion mobility cell, even if they co-elute from an LC column.[7] Studies on other lipid classes have shown that CCS differences of less than 1% can be resolved by modern high-resolution IMS platforms like Trapped Ion Mobility Spectrometry (TIMS).[7]
Sources
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision Cross-Section Determination and Tandem Mass Spectrometric Analysis of Isomeric Carotenoids Using Electrospray Ion Mobility Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Lipid Mediator 10-PAHSA: A Comparative Guide to its Correlation with Metabolic Health
Introduction: Beyond Traditional Lipids in Metabolic Disease
For decades, the narrative of lipids in metabolic health has been dominated by cholesterol and triglycerides. However, the discovery of a novel class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has opened a new frontier in our understanding of metabolic regulation.[1] Within this diverse class, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have emerged as particularly promising bioactive lipid mediators with potent anti-diabetic and anti-inflammatory properties.[2][3]
PAHSAs are characterized by a palmitic acid molecule esterified to a hydroxy stearic acid. The position of this ester bond along the stearic acid chain creates numerous regioisomers, such as 5-PAHSA, 9-PAHSA, and 10-PAHSA, each with potentially distinct biological activities.[4] This guide provides a comprehensive comparison of 10-PAHSA and its better-studied isomers, focusing on their correlation with key markers of metabolic health, the methodologies used to study them, and the underlying molecular mechanisms. We aim to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this exciting field.
Comparative Analysis of Analytical Methodologies for PAHSA Quantification
The accurate quantification of specific PAHSA isomers in complex biological matrices is challenging due to their low endogenous concentrations (nanomolar range in human serum) and the existence of numerous structurally similar isomers.[5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
The choice of methodology is critical, as it directly impacts data quality and interpretation. The primary trade-off is between a rapid, high-throughput approach and a more time-intensive but cleaner analysis. For samples with low PAHSA levels, such as serum, a robust cleanup to remove background contaminants is essential for accurate quantification.
| Feature | Method 1: Rapid Throughput (Direct Extraction) | Method 2: High Sensitivity (SPE Cleanup) | Causality and Experimental Rationale |
| Sample Preparation | Simple protein precipitation and lipid extraction (e.g., using a methyl-tert-butyl ether (MTBE) system). | Lipid extraction followed by Solid Phase Extraction (SPE) using a silica cartridge. | SPE is employed to separate PAHSAs from more abundant neutral lipids (like triglycerides) and to remove contaminants from lab materials and SPE cartridges themselves, which can interfere with PAHSA detection.[6] |
| Throughput | High | Low to Medium | The additional SPE steps, including column conditioning, sample loading, washing, and elution, significantly increase the processing time per sample. |
| Sensitivity & Accuracy | Lower, prone to matrix effects and background interference. | Higher, with reduced background noise and improved signal-to-noise ratio. | Background signals can account for up to 50% of the total PAHSA signal in serum when using faster protocols.[6] The cleaner sample from SPE allows for more accurate quantification of low-abundance isomers. |
| Best Suited For | Tissues with high FAHFA content (e.g., adipose tissue), large-scale screening where relative changes are prioritized over absolute quantification. | Samples with low FAHFA content (e.g., serum, plasma), studies requiring high accuracy and absolute quantification, clinical research. | The choice depends on the biological question. For discovering large-fold changes in tissues rich in PAHSAs, a rapid method may suffice. For identifying subtle but significant changes in circulating levels as potential biomarkers, a high-sensitivity method is non-negotiable. |
Experimental Protocol: Quantification of 10-PAHSA in Human Serum by LC-MS/MS
This protocol represents a high-sensitivity workflow appropriate for clinical research samples.
1. Lipid Extraction: a. To 100 µL of serum in a glass tube, add 2 µL of an internal standard solution (e.g., ¹³C₁₆-9-PAHSA in chloroform) to correct for sample loss during processing. b. Add 300 µL of ice-cold methanol and vortex for 10 seconds. c. Add 750 µL of cold methyl-tert-butyl ether (MTBE) and shake at 4°C for 10 minutes. d. Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes. e. Carefully collect the upper organic layer containing the lipids and transfer to a new tube. f. Dry the lipid extract under a gentle stream of nitrogen.
2. Solid Phase Extraction (SPE) for FAHFA Enrichment: a. Pre-wash: Wash a 500 mg silica SPE cartridge with 3 mL of ethyl acetate, followed by 6 mL of hexane to remove potential contaminants from the cartridge itself. This step is critical for reducing background noise. b. Conditioning: Condition the cartridge with 6 mL of hexane. c. Loading: Reconstitute the dried lipid extract from step 1f in 200 µL of chloroform and load it onto the conditioned SPE cartridge. d. Washing: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids like triglycerides, while retaining the more polar FAHFAs. e. Elution: Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube. f. Dry the purified FAHFA fraction under nitrogen and store at -80°C until analysis.
3. LC-MS/MS Analysis: a. Reconstitution: Reconstitute the dried FAHFA fraction in 50 µL of methanol/toluene (9:1, v/v). b. Chromatography: Inject 10 µL onto a reverse-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18). Use a gradient elution with mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate) to separate the PAHSA isomers. c. Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For 10-PAHSA, the precursor ion is [M-H]⁻ at m/z 537.5, and a characteristic product ion (from the palmitate moiety) is monitored at m/z 255.3. d. Quantification: Calculate the concentration of 10-PAHSA by comparing its peak area to the peak area of the ¹³C-labeled internal standard.
Correlation of 10-PAHSA with Metabolic Health Markers
The relationship between circulating PAHSA levels and metabolic health is an area of intense investigation. While initial studies painted a clear picture of lower PAHSA levels in insulin resistance, more recent data suggests a complex, isomer-specific regulation.
Insulin Sensitivity and Glucose Tolerance
Insulin resistance is a cornerstone of type 2 diabetes, characterized by a reduced response of peripheral tissues to insulin. It is often assessed using the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), which is calculated from fasting glucose and insulin levels. Glucose tolerance, the ability to clear a glucose load from the bloodstream, is typically measured with an Oral Glucose Tolerance Test (OGTT).
Key Findings:
-
General Trend: The foundational discovery showed that total PAHSA levels in serum and adipose tissue are strongly and positively correlated with insulin sensitivity in humans and are significantly reduced in insulin-resistant individuals.[5][7]
-
10-PAHSA Regulation: In a longitudinal study of individuals who progressed from normal glucose tolerance (NGT) to impaired glucose tolerance (IGT), most PAHSA isomers (like 5- and 9-PAHSA) decreased. Intriguingly, 10-PAHSA was an exception , with its levels remaining stable, suggesting its regulation may differ from other isomers during the development of insulin resistance.
-
Contradictory Evidence: A 2021 study by Kulle et al. did not find any significant correlations between total PAHSAs and fasting glucose, fasting insulin, or HOMA-IR in their cohorts, highlighting the complexity of this relationship and the potential influence of cohort characteristics and methodology.[6]
-
Functional Effects: In vitro studies provide a clearer functional link. The 5-, 9-, and 10-PAHSA isomers have all been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells by 22-36%.[4] This demonstrates a direct, beneficial effect of 10-PAHSA on a key process for maintaining glucose homeostasis.
| PAHSA Isomer | Correlation with Insulin Sensitivity (Human Studies) | Effect on Glucose-Stimulated Insulin Secretion (GSIS) |
| Total PAHSAs | Strong positive correlation; levels are ~40-70% lower in insulin-resistant vs. sensitive individuals.[5] | N/A |
| 5-PAHSA | Levels decrease with worsening glucose tolerance.[7] | Potentiates GSIS by ~22-36%.[4] |
| 9-PAHSA | Levels decrease with worsening glucose tolerance.[7] | Potentiates GSIS by ~22-36%.[4] |
| 10-PAHSA | Levels appear stable during progression to impaired glucose tolerance. | Potentiates GSIS by ~22-36%.[4] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a fundamental in vivo experiment to assess how PAHSAs affect glucose metabolism.
-
Animal Preparation: Fast mice for 4-6 hours prior to the test, with ad libitum access to water. A morning fast is often preferred to align with the animal's natural circadian rhythm.
-
Baseline Measurement (t=0): Obtain a baseline blood glucose reading. This is typically done by a small tail prick and measurement with a standard glucometer.
-
Glucose Administration: Administer a bolus dose of glucose (typically 2 g/kg body weight) via oral gavage. Start a timer immediately after administration.
-
Time-Course Measurement: Collect blood from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose gavage and measure blood glucose at each point.
-
Data Analysis: Plot the blood glucose concentration over time. The primary endpoint is the Area Under the Curve (AUC), calculated from the glucose excursion. A lower AUC in a PAHSA-treated group compared to a vehicle-treated control group indicates improved glucose tolerance.
Correlation with Inflammatory Markers
Chronic low-grade inflammation is a key driver of insulin resistance. Adipose tissue in obese individuals becomes infiltrated with immune cells that secrete pro-inflammatory cytokines like TNF-α and IL-6.
While direct data on 10-PAHSA and specific inflammatory markers is limited, studies on the PAHSA class, particularly 9-PAHSA, demonstrate clear anti-inflammatory effects.
-
In Vitro Evidence: In macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, 9-PAHSA treatment significantly reduces the secretion of pro-inflammatory chemokines like CXCL10.[8]
-
Comparative Potency: In a head-to-head comparison, 9-PAHSA was found to be more potent than 5-PAHSA at reducing LPS-induced CXCL10 secretion.[8]
-
In Vivo Evidence: Administration of PAHSAs to insulin-resistant, high-fat diet-fed mice reduces adipose tissue inflammation.[9]
Given that 10-PAHSA shares structural similarity and some biological functions (like enhancing GSIS) with 9-PAHSA, it is highly probable that it also possesses anti-inflammatory properties, though this requires direct experimental confirmation.
Underlying Mechanisms: G-Protein Coupled Receptor Signaling
The metabolic and anti-inflammatory effects of PAHSAs are mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 (also known as FFAR4) and GPR40 (FFAR1).[2] These receptors are expressed in key metabolic tissues.
-
GPR120: Found in adipocytes and macrophages. Its activation by PAHSAs in adipocytes enhances insulin-stimulated glucose uptake.[10] In macrophages, GPR120 activation mediates anti-inflammatory effects.
-
GPR40: Highly expressed in pancreatic beta-cells. Its activation by PAHSAs augments glucose-stimulated insulin secretion.[2]
The diagram below illustrates the signaling cascade initiated by PAHSA binding to these receptors.
Caption: PAHSA signaling through GPR120 and GPR40.
Integrated Experimental Workflow
Investigating the correlation between 10-PAHSA and metabolic health requires an integrated workflow, from sample collection to data interpretation.
Caption: Integrated workflow for studying 10-PAHSA.
Conclusion and Future Directions
The study of 10-PAHSA and its role in metabolic health is a rapidly evolving field. Current evidence establishes it as a bioactive lipid capable of enhancing insulin secretion, similar to its more studied isomers, 5- and 9-PAHSA. However, its regulation in the progression of insulin resistance appears to be distinct, warranting further investigation. While a direct correlation between 10-PAHSA levels and markers like HOMA-IR has not been consistently established, its functional effects on pancreatic beta-cells provide a strong rationale for its importance in glucose homeostasis.
For professionals in drug development, 10-PAHSA and other PAHSA isomers represent a novel class of endogenous molecules with therapeutic potential. Future research should focus on:
-
Quantitative Human Studies: Large-scale, longitudinal cohort studies are needed to definitively establish the correlation between circulating 10-PAHSA levels and the development of type 2 diabetes.
-
Head-to-Head Isomer Comparisons: In vivo studies directly comparing the potency of 10-PAHSA with other isomers on insulin sensitivity, glucose tolerance, and inflammation are crucial.
-
Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis of 10-PAHSA could unveil novel drug targets to modulate its endogenous levels.
By employing robust, high-sensitivity analytical methods and well-controlled functional assays, the scientific community can continue to unravel the complex biology of these fascinating lipids and harness their potential to combat metabolic disease.
References
-
Title: A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy Source: Journal of Neurochemistry URL: [Link]
-
Title: Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) Source: Journal of Lipid Research URL: [Link]
-
Title: Understanding FAHFAs: From structure to metabolic regulation Source: Progress in Lipid Research URL: [Link]
-
Title: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age Source: Frontiers in Endocrinology URL: [Link]
-
Title: Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects Source: Cell Metabolism URL: [Link]
-
Title: Specific FAHFAs Predict Worsening Glucose Tolerance in Non-Diabetic Relatives of People with Type 2 Diabetes Source: Journal of Lipid Research URL: [Link]
-
Title: Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice Source: PNAS URL: [Link]
-
Title: Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice Source: Diabetes URL: [Link]
-
Title: Specific FAHFAs predict worsening glucose tolerance in non-diabetic relatives of people with Type 2 diabetes Source: Journal of Lipid Research URL: [Link]
-
Title: PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53 Source: PNAS URL: [Link]
-
Title: Ethnic- and sex-specific associations between plasma fatty acids and markers of insulin resistance in healthy young adults Source: Nutrition & Metabolism URL: [Link]
-
Title: 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors Source: Frontiers in Pharmacology URL: [Link]
-
Title: PAHSAs Enhance Hepatic and Systemic Insulin Sensitivity Through Direct and Indirect Mechanisms Source: The Journal of Clinical Investigation URL: [Link]
-
Title: IL-6, TNF-α, and IL-10 levels/polymorphisms and their association with type 2 diabetes mellitus and obesity in Brazilian individuals Source: Archives of Endocrinology and Metabolism URL: [Link]
-
Title: Comparison of Fasting Insulin Level, Homeostatic Model of Insulin Resistance, and Lipid Levels between Patients with Primary Source: Rambam Maimonides Medical Journal URL: [Link]
-
Title: PAHSA Source: Avanti Polar Lipids URL: [Link]
Sources
- 1. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. IL-6, TNF-α, and IL-10 levels/polymorphisms and their association with type 2 diabetes mellitus and obesity in Brazilian individuals - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 9. PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the integrity of analytical standards is paramount. The use of isotopically labeled compounds, such as 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid, is integral to achieving precision in mass spectrometry-based quantification. However, beyond its application, the responsible management and disposal of this and similar research chemicals are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid, grounding procedural recommendations in established safety protocols and regulatory standards.
Hazard Assessment and Precautionary Principle
While the non-deuterated parent compound, octadecanoic acid (stearic acid), is generally considered non-hazardous, a precautionary approach is mandated for its deuterated analogue.[1][2][3] Product information for 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid explicitly states that the material should be considered hazardous until more comprehensive toxicological data is available.[4] Furthermore, general guidance for isotopically labeled compounds recommends treating all deuterated waste as hazardous chemical waste.[5] This approach ensures the highest level of safety and compliance.
Key Safety Directives:
-
Assume Hazardous Nature: Treat 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid and any solutions thereof as hazardous waste.[4][5]
-
Consult Institutional EHS: All disposal activities must align with the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[5]
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling the compound and its waste.
Step-by-Step Disposal Protocol
The proper disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid involves a systematic process of segregation, containment, and labeling, culminating in a scheduled pickup by certified waste management personnel.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[6] Do not mix waste streams. 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid waste should be collected in a dedicated container, separate from other chemical wastes.
-
Solvent Considerations: This compound is often supplied in a methyl acetate solution.[4] Therefore, the waste will likely be a non-halogenated organic solvent mixture. This must be kept separate from chlorinated or halogenated solvent waste.
-
Solid vs. Liquid: If the pure compound is handled as a solid, it should be collected separately from its solutions.
Step 2: Container Selection and Management
The choice of waste container is critical to prevent leaks and ensure compatibility.
-
Material Compatibility: Use a container made of a material compatible with methyl acetate and other potential solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[6]
-
Venting: Not applicable for this type of waste.
-
Keep Closed: Waste containers must remain closed except when adding waste.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
Table 1: Essential Information for Hazardous Waste Labels
| Label Component | Description |
| "Hazardous Waste" | Clearly and prominently displayed. |
| Chemical Name | List the full chemical name: "10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid". |
| Solvent Composition | List all constituents, including solvents (e.g., Methyl Acetate) and their approximate percentages. |
| Hazard Characteristics | Indicate relevant hazards (e.g., Flammable Liquid for the methyl acetate solution). |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Principal Investigator | Name and contact information for the responsible researcher. |
| Laboratory Location | Building and room number. |
Step 4: Waste Accumulation and Storage
Designate a specific, secondary containment area within the laboratory for the accumulation of this hazardous waste.
-
Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential spills.
-
Storage Location: Store in a well-ventilated area, away from ignition sources, and incompatible materials.
-
Quantity Limits: Be aware of and adhere to the maximum volume of hazardous waste allowed to be stored in a "Satellite Accumulation Area" as defined by the EPA and your institutional policy.
Disposal of Empty Containers
Empty containers that previously held 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid must also be managed as hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methyl acetate or another appropriate solvent).[5]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste in the appropriate waste stream (in this case, the non-halogenated solvent waste).[5]
-
Deface Label: After triple rinsing, completely deface or remove the original product label.
-
Final Disposal: Dispose of the rinsed and defaced container according to your institutional guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid.
Caption: Decision workflow for the safe disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid.
Conclusion
The responsible disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid is a critical component of laboratory safety and regulatory compliance. By adhering to the precautionary principle of treating this deuterated compound as hazardous waste and following a systematic procedure of segregation, containment, and clear communication through labeling, researchers can ensure the safe and effective management of this valuable analytical standard from cradle to grave. Always prioritize the guidance of your local EHS department as the ultimate authority on waste disposal procedures at your institution.
References
- Benchchem. Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. Accessed February 16, 2026.
- Cayman Chemical. 10-PAHSA-d31 Product Information. Cayman Chemical. Accessed February 16, 2026.
- Benchchem. Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem. Accessed February 16, 2026.
- Cayman Chemical. 1,2-Distearoyl-3-Palmitoyl-rac-glycerol Product Information. Cayman Chemical. Accessed February 16, 2026.
- Cayman Chemical. 1-Octanoyl-2-Decanoyl-3-Stearoyl-rac-glycerol Product Information. Cayman Chemical. Accessed February 16, 2026.
- Cayman Chemical. 1,3-Distearoyl-2-Palmitoyl Glycerol Product Information. Cayman Chemical. Accessed February 16, 2026.
- PubChem. Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester.
- Synergy Recycling. Disposal of deuterium (D₂). Synergy Recycling. Accessed February 16, 2026.
- ZEOCHEM. Deuterium Labeled Compounds. ZEOCHEM. Accessed February 16, 2026.
- Simson Pharma Limited. Deuterated Compounds. Simson Pharma Limited. Accessed February 16, 2026.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Accessed February 16, 2026.
- Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University. Accessed February 16, 2026.
- Ataman Kimya. OCTADECANOIC ACID. Ataman Kimya. Accessed February 16, 2026.
- Smolecule. Buy Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester | 2177-98-2. Smolecule. Accessed February 16, 2026.
- FooDB. Showing Compound Octadecanoic acid (FDB002941). FooDB. Accessed February 16, 2026.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Accessed February 16, 2026.
- Cayman Chemical. 10-hydroxy Decanoic Acid. Cayman Chemical. Accessed February 16, 2026.
- Larodan. Octadecanoic acid | CAS 57-11-4. Larodan. Accessed February 16, 2026.
- University of Essex. Laboratory Waste Disposal Handbook. University of Essex. Accessed February 16, 2026.
- National Institute of Standards and Technology. Octadecanoic acid. NIST. Accessed February 16, 2026.
- NOAA. DEUTERIUM. CAMEO Chemicals. Accessed February 16, 2026.
- US EPA. Octadecanoic acid, 12-[(1-oxooctadecyl)oxy]-, octadecyl ester - Substance Details. US EPA. Accessed February 16, 2026.
- ChemicalBook. Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester. ChemicalBook. Accessed February 16, 2026.
Sources
A Senior Application Scientist's Guide to Handling 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid
This document provides a comprehensive technical guide for the safe handling, operational use, and disposal of 10-[(1-Oxohexadecyl)oxy-d31]-octadecanoic acid. As a deuterated lipid, this compound is invaluable for metabolic labeling and mass spectrometry-based research, enabling precise tracing of lipid metabolism in various biological systems.[1][][3][4] While the parent molecule is of low toxicity, the isotopic label and its use in sensitive analytical applications necessitate rigorous handling protocols to ensure both personnel safety and experimental integrity.
Part 1: Compound Analysis and Hazard Identification
To establish a foundation for our safety protocols, we must first deconstruct the compound's nature.
1.1. Chemical Structure and Properties:
-
Backbone: The core structure is derived from two common long-chain saturated fatty acids: octadecanoic acid (stearic acid) and hexadecanoic acid (palmitic acid).[5][6] These are waxy solids characterized by very low water solubility and low chemical reactivity at room temperature.[5][7]
-
Isotopic Label: The "-d31" designation indicates that the hexadecyl (palmitoyl) portion of the molecule has 31 of its hydrogen atoms replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[8]
1.2. Hazard Assessment:
The primary hazards are not driven by high reactivity or toxicity but by the physical form of the compound and the specific requirements of using a deuterated tracer.
-
Chemical Hazards: The fatty acid backbone is considered to have low acute toxicity.[7][9] It is a combustible solid, but does not present a significant fire risk under standard laboratory conditions.[7][10]
-
Physical Hazards: As a solid, the primary physical hazard is the potential for generating fine dust during weighing or transfer. Inhalation of this dust may cause respiratory irritation.[7] Direct contact with skin and eyes may also cause minor irritation.[7][11]
-
Isotopic Considerations: While deuterium is not radioactive, deuterated compounds require special handling to prevent isotopic dilution from atmospheric moisture, which could compromise experimental results.[8] Furthermore, deuterated waste must be segregated and disposed of as hazardous chemical waste according to institutional guidelines.[8][12]
Part 2: Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE is directly linked to the specific handling procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile gloves | Standard lab coat | N95 respirator or use of a ventilated balance enclosure/fume hood |
| Handling Solutions | Safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | Use of a fume hood is recommended; respirator not required if in hood |
| Spill Cleanup (Solid) | Safety goggles | Heavy-duty nitrile gloves | Lab coat | N95 respirator |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Not generally required |
Causality Behind PPE Choices:
-
Eye and Face Protection: Safety glasses are the minimum requirement. However, when handling the solid powder or dealing with solutions that could splash, safety goggles or a full-face shield offer superior protection against dust particles and chemical splashes.[11][13][14]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with the waxy solid and its solutions.[13][14] They prevent skin irritation and cross-contamination.
-
Body Protection: A standard lab coat is sufficient to protect against minor spills of the solid. When working with larger volumes of solutions, a chemical-resistant apron over the lab coat is advisable.
-
Respiratory Protection: This is the most critical consideration when handling the solid form. Weighing the powder can aerosolize fine particles. An N95 respirator or performing the work within a ventilated enclosure (such as a fume hood or ventilated balance enclosure) is mandatory to prevent inhalation.[11]
Part 3: Operational and Disposal Plan
This section provides procedural guidance for the entire lifecycle of the compound within the laboratory, from receipt to disposal.
Experimental Protocol: Safe Handling and Solution Preparation
-
Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, solvent vials, and waste containers.
-
Don PPE: Put on the appropriate PPE as specified in the table above for handling solids: safety goggles, nitrile gloves, and a lab coat. If not working in a ventilated enclosure, an N95 respirator is required.
-
Weighing: Carefully transfer the desired amount of the solid compound from its storage container to a weigh boat using a clean spatula. Perform this task in a ventilated balance enclosure or a chemical fume hood to contain any dust.
-
Dissolution: Place the weigh boat containing the compound into an appropriate vessel (e.g., a glass vial or flask). Add the desired solvent and mix gently until the solid is fully dissolved.
-
Storage of Solutions: Tightly cap the solution container. To prevent isotopic dilution, consider flushing the headspace with an inert gas like argon or nitrogen, especially for long-term storage.[8]
-
Cleanup: Clean all reusable equipment thoroughly. Dispose of any contaminated consumables (e.g., weigh boats, pipette tips) in the designated deuterated waste container.
Disposal Protocol: Waste Segregation and Decontamination
Proper disposal is paramount to ensure environmental safety and regulatory compliance. Deuterated waste must not be mixed with standard chemical or biological waste.[8][12]
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for "Deuterated Chemical Waste." This container should be used for all contaminated solids, solutions, and consumables.
-
Liquid Waste: Collect all solutions containing the deuterated compound in this designated container. Do not pour down the drain.
-
Solid Waste: All contaminated disposables, such as gloves, weigh papers, and pipette tips, must be placed in the deuterated waste container.
-
Empty Container Decontamination: Empty containers that held the original compound must be triple-rinsed with a suitable solvent (e.g., ethanol or the solvent used for dissolution).[8]
-
Rinse 1: Add a small amount of solvent, cap the container, and shake to rinse all interior surfaces. Pour the rinsate into the designated deuterated waste container.
-
Rinse 2 & 3: Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.
-
-
Final Disposal: After triple-rinsing, deface the original label on the container. It can now be disposed of as regular laboratory glass or plastic waste. The segregated deuterated waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[8]
Part 4: Visualization of Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing the deuterated compound throughout its lifecycle in the lab.
Caption: Safe Handling and Disposal Workflow for Deuterated Fatty Acids.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- FooDB. (2010, April 8). Showing Compound Octadecanoic acid (FDB002941).
- BenchChem. (n.d.). Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids.
- BOC Sciences. (n.d.). Isotope Labeled Fatty Acids & Lipids.
- FAT FINGER. (2023, November 6). Personal Protective Equipment (PPE) in the Oil and Gas Sector.
- ChemPoint.com. (n.d.). SAFETY DATA SHEET.
- Merck Research Laboratories. (n.d.). Application Note 31 – Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Retrieved from a CIL an S referencing Merck website.
- SelectScience. (n.d.). Tracing lipid disposition in vivo using stable isotope-labeled fatty acids and mass spectrometry.
- Cosmo Bio USA. (2015, June 4). Octadecanoic acid MSDS.
- New Directions Aromatics Inc. (2022, April 22). SAFETY DATA SHEET (SDS).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
- National Institute of Standards and Technology. (n.d.). Octadecanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 3. isotope.com [isotope.com]
- 4. selectscience.net [selectscience.net]
- 5. Showing Compound Octadecanoic acid (FDB002941) - FooDB [foodb.ca]
- 6. Octadecanoic acid [webbook.nist.gov]
- 7. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. chempoint.com [chempoint.com]
- 11. leelinework.com [leelinework.com]
- 12. benchchem.com [benchchem.com]
- 13. fatfinger.io [fatfinger.io]
- 14. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
